3-Hydroxymethyl-4-methyl-tetrahydrofuran
Description
Properties
IUPAC Name |
(4-methyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5)2-7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPINGVLALQINHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sourcing and Synthetic Integration of 3-Hydroxymethyl-4-methyl-tetrahydrofuran: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, oxygen-rich aliphatic heterocycles is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 3-Hydroxymethyl-4-methyl-tetrahydrofuran —also known by its IUPAC designation (4-methyltetrahydrofuran-3-yl)methanol—has emerged as a highly versatile chemical building block[1].
Characterized by the SMILES string OCC1C(C)COC1, this scaffold is particularly critical in the development of novel nucleoside analogs and targeted kinase inhibitors[1][2]. Because the tetrahydrofuran (THF) ring possesses two adjacent stereocenters at the C3 and C4 positions, sourcing this building block requires rigorous supplier evaluation to ensure stereochemical purity and synthetic viability. This whitepaper provides an in-depth analysis of the molecule's chemical profile, supplier vetting strategies, and field-proven protocols for its integration into complex active pharmaceutical ingredients (APIs).
Chemical and Stereochemical Profiling
The utility of this compound lies in its structural mimicry of the ribose/deoxyribose sugar ring found in natural nucleosides, combined with the steric bulk of the C4-methyl group. This substitution pattern restricts the conformational "pucker" of the ring, which is a critical determinant of binding affinity in viral RNA-dependent RNA polymerases (RdRp)[2].
Stereochemical Complexity
The molecule contains two chiral centers, yielding four distinct stereoisomers:
-
** cis-isomers:** (3R, 4S) and (3S, 4R)
-
** trans-isomers:** (3R, 4R) and (3S, 4S)
In drug discovery, the spatial orientation of the hydroxymethyl group (which often mimics the 5'-OH of a nucleoside) relative to the methyl group dictates the success of downstream biological activity[3]. Therefore, when sourcing this building block, racemic mixtures are generally only acceptable for early-stage hit-to-lead screening. For lead optimization and scale-up, enantiopure sourcing is mandatory.
Physicochemical Data Summary
| Property | Specification / Value |
| IUPAC Name | (4-methyltetrahydrofuran-3-yl)methanol |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1] |
| MDL Number | MFCD17926174[1] |
| SMILES | OCC1C(C)COC1[1] |
| Storage Conditions | 2-8°C, sealed in dry environment[1] |
| Primary Reactive Site | C3-Hydroxymethyl group (Primary Alcohol) |
Supplier Evaluation & Sourcing Strategies
The commercial landscape for advanced heterocyclic building blocks is fragmented. Major catalog suppliers such as BLD Pharm[1] and Accela ChemBio[4] frequently list this compound, but the transition from milligram-scale catalog purchasing to kilogram-scale process sourcing requires a robust Quality Control (QC) framework.
Key Metrics for Supplier Vetting
When auditing a supplier for this compound, scientists must demand the following analytical validations:
-
Enantiomeric Excess (ee): Must be >99% for late-stage development. Suppliers must provide chiral HPLC traces, not just standard reverse-phase LC-MS data.
-
Regio-purity: Verified via 1H and 13C NMR to ensure the methyl group is strictly at the C4 position, ruling out C2 or C5 rearrangement byproducts.
-
Moisture Content: As a polar, oxygen-rich molecule, it is hygroscopic. Karl Fischer titration data is essential, as residual water will quench electrophilic activation reagents (e.g., TsCl, MsCl) in downstream steps.
Figure 1: Multimodal Quality Control (QC) workflow for validating chiral building block integrity.
Synthetic Integration Methodologies
The primary functional handle on this building block is the exocyclic primary alcohol. The most common synthetic trajectory involves activating this alcohol into a good leaving group (tosylate, mesylate, or halide) to facilitate a subsequent nucleophilic substitution (
Figure 2: Standard synthetic integration pathway for incorporating the tetrahydrofuran scaffold via SN2 displacement.
Step-by-Step Experimental Protocol: Activation via Tosylation
To ensure trustworthiness and reproducibility, the following protocol details the conversion of this compound to its corresponding tosylate. This is a self-validating system: the complete consumption of the polar alcohol and the appearance of a UV-active, less polar spot on TLC confirms both the reactivity of the supplier's batch and the success of the transformation.
Rationale for Reagents: Triethylamine (
Materials:
-
(4-methyltetrahydrofuran-3-yl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (
) (2.0 eq) -
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the (4-methyltetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous DCM to achieve a 0.1 M solution.
-
Cooling & Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add
(2.0 eq) dropwise via syringe, followed by the addition of DMAP (0.1 eq). Stir for 5 minutes to ensure homogeneity. -
Electrophile Addition: Add TsCl (1.2 eq) portion-wise over 10 minutes. Causality note: Gradual addition prevents exothermic spikes that could lead to localized heating and potential epimerization at the C3 position.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate; stain with KMnO4 as the starting material is not UV-active, whereas the product is UV-active due to the tosyl group).
-
Quench & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the tosylated building block, ready for downstream coupling.
Conclusion
The successful deployment of this compound in drug discovery hinges on a deep understanding of its stereochemical nuances and rigorous supplier validation. By enforcing strict QC metrics—specifically chiral HPLC and NMR validation—and utilizing optimized, mild synthetic protocols, researchers can effectively leverage this building block to access novel, conformationally restricted chemical space.
References
-
Products - AccelaChemBio. Accela ChemBio Catalog. Retrieved from:[Link]
-
Stereoselective Synthesis of PSI-352938: A β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl-3′,5′-cyclic Phosphate Nucleotide Prodrug for the Treatment of HCV. ResearchGate. Retrieved from:[Link]
-
Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors. National Institutes of Health (PMC). Retrieved from:[Link]
Sources
- 1. (4-Methyltetrahydrofuran-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Comprehensive Technical Guide on (4-Methyltetrahydrofuran-3-yl)methanol: Nomenclature, Synthesis, and Applications
Executive Summary
(4-Methyltetrahydrofuran-3-yl)methanol is a specialized aliphatic alcohol and cyclic ether building block. Characterized by its stable tetrahydrofuran (THF) ring and a highly reactive primary hydroxyl group, this compound is widely utilized in complex organic synthesis and pharmaceutical drug development. This whitepaper provides an in-depth analysis of its chemical identity, physicochemical profiling, and a self-validating synthetic methodology.
Chemical Identity and Synonym Mapping
Because chemical databases, literature, and commercial vendors utilize varied nomenclature for [1], establishing a definitive synonym mapping is critical for accurate procurement, regulatory documentation, and literature searches.
-
IUPAC Name : (4-methyltetrahydrofuran-3-yl)methanol
-
Primary Commercial Synonyms :
-
Structural & Stereochemical Synonyms :
-
4-methyltetrahydrofuran-3-methanol[4]
-
rel-[(3S,4S)-4-methyltetrahydrofuran-3-yl]methanol (designating a specific relative stereoisomer)
-
4-methyltetrahydro-3-furanmethanol
-
Physicochemical Profiling
The following table summarizes the core quantitative data and identifiers for (4-methyltetrahydrofuran-3-yl)methanol to ensure accurate analytical comparison and inventory management.
| Property | Value |
| CAS Registry Number | 22600-87-9[5] |
| Molecular Formula | C6H12O2[5] |
| Molecular Weight | 116.16 g/mol [5] |
| MDL Number | MFCD17926174[5] |
| Compound Class | Aliphatic Alcohol / Cyclic Ether |
| Storage Conditions | Room Temperature, sealed in a dry environment[5] |
Synthetic Methodology & Experimental Protocol
Rationale and Causality
The most robust synthetic route to (4-methyltetrahydrofuran-3-yl)methanol involves the reduction of 4-methyltetrahydrofuran-3-carboxylic acid (or its ester derivatives). Lithium aluminum hydride (LiAlH₄) is the preferred reducing agent. Causality: LiAlH₄ provides strong, nucleophilic hydride delivery that efficiently reduces the carboxylate directly to a primary alcohol. Importantly, the reaction conditions do not cleave the robust tetrahydrofuran ring, ensuring the structural integrity of the cyclic ether scaffold. Anhydrous THF is selected as the solvent to prevent the violent decomposition of LiAlH₄ by moisture and to maximize substrate solubility.
Step-by-Step Protocol: LiAlH₄ Reduction
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
-
System Preparation : Flame-dry a two-neck round-bottom flask under a continuous argon atmosphere. Add anhydrous THF (50 mL) and LiAlH₄ (1.5 equivalents).
-
Thermal Control : Cool the suspension to 0 °C using an ice-water bath. Causality: Hydride reductions are highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted side reactions.
-
Substrate Addition : Dissolve 4-methyltetrahydrofuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to maintain thermal equilibrium.
-
Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The reaction is complete when the starting material spot is entirely consumed.
-
-
Fieser Quenching Method : Recool the flask to 0 °C. Sequentially and cautiously add
mL of distilled water, mL of 15% aqueous NaOH, and mL of distilled water (where is the mass of LiAlH₄ used in grams).-
Causality: Standard aqueous quenching often produces a thick, unfilterable aluminum hydroxide emulsion. The Fieser method specifically forces the precipitation of aluminum salts into a granular, easily filterable white solid, drastically improving recovery.
-
-
Isolation : Filter the quenched mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude alcohol via silica gel flash chromatography or vacuum distillation to obtain pure (4-methyltetrahydrofuran-3-yl)methanol.
Mechanistic Workflow
Figure 1: Synthetic workflow and downstream functionalization of the target compound.
Analytical Characterization Protocol
To guarantee the trustworthiness of the synthesized batch, the following analytical validations must be performed:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz) :
-
Confirm the presence of a doublet at ~1.0–1.1 ppm, corresponding to the methyl group at the C4 position.
-
Verify the multiplet signals between 1.5–4.0 ppm, representing the cyclic protons of the tetrahydrofuran ring.
-
Identify the distinct methylene protons of the newly formed primary alcohol at ~3.5–3.7 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Confirm the molecular ion peak at m/z 116 to validate the molecular weight of C₆H₁₂O₂.
-
References
-
PubChem, National Institutes of Health. "rel-[(3S,4S)-4-methyltetrahydrofuran-3-yl]methanol | CID 95165242". Available at:[Link]
Sources
Solubility of 3-Hydroxymethyl-4-methyl-tetrahydrofuran in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Hydroxymethyl-4-methyl-tetrahydrofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted tetrahydrofuran derivative of significant interest in medicinal chemistry and drug development. As a chiral building block, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers predictions of its solubility in common organic solvents, and details a robust experimental protocol for its quantitative determination.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, the key structural features influencing its solubility are the presence of a hydroxyl (-OH) group, an ether linkage (-O-), and a non-polar hydrocarbon backbone.
The hydroxyl group is capable of both donating and accepting a hydrogen bond, while the ether oxygen can only act as a hydrogen bond acceptor.[3][4] These functional groups impart a significant degree of polarity to the molecule. The methyl group and the tetrahydrofuran ring contribute to its non-polar character. Consequently, the solubility of this compound in a given solvent will be a balance of these competing factors.
In polar protic solvents, such as alcohols, the primary driving force for solubility will be the strong hydrogen bonding interactions between the solvent and the hydroxyl group of the solute. In polar aprotic solvents, like ketones and esters, dipole-dipole interactions and hydrogen bond acceptance by the solvent will be the dominant factors. In non-polar solvents, the solubility is expected to be limited due to the energetic cost of disrupting the strong solute-solute hydrogen bonds and the weak solute-solvent van der Waals forces.
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent and the hydroxyl and ether groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. THF, being the parent ring structure, is expected to be a good solvent. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low | Weak van der Waals forces between the solute and solvent are insufficient to overcome the strong hydrogen bonding between solute molecules. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity and ability to participate in dipole-dipole interactions. |
Molecular Interactions Influencing Solubility
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
A reliable method for determining the solubility of a liquid solute in an organic solvent is the equilibrium saturation method, followed by quantitative analysis of the saturated solution.[5][6]
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended micro-droplets.
-
-
Quantitative Analysis:
-
Dilute the collected aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical technique such as:
-
Gas Chromatography (GC): Suitable for volatile solutes and solvents. A calibration curve should be prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with a universal detector like a refractive index detector (RID) if the solute lacks a UV chromophore.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute. This method is simpler but may be less accurate for volatile solutes.
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Conclusion
References
- Vertex AI Search. (n.d.). solubility experimental methods.pptx.
- YouTube. (2020, April 22). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry Stack Exchange. (2016, May 1). Why do alcohols and ethers have approximately the same solubility in water but different boiling points?.
- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Chapter 4: Physical Properties and Intermolecular Forces.
- ResearchGate. (n.d.). The Experimental Determination of Solubilities.
- Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
- Chemistry. (2023, August 31). Solubility of Organic Compounds.
- Google Patents. (n.d.). CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran.
- Google Patents. (n.d.). US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran.
- Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- Vertex AI Search. (n.d.). Solubility of C60 in a Variety of Solvents.
- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
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- 2. US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 6. pubs.acs.org [pubs.acs.org]
Chiral Tetrahydrofuran Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
The chiral tetrahydrofuran (THF) ring is not merely a solvent or a passive linker; it is a "privileged scaffold" in modern medicinal chemistry. Its ability to project substituents in defined 3D vectors while serving as a potent hydrogen-bond acceptor makes it indispensable in the design of high-affinity ligands. This guide explores the structural utility, synthetic access, and therapeutic application of chiral THF derivatives, with a specific focus on HIV protease inhibitors and complex macrocyclic oncology drugs.
Part 1: The Medicinal Chemistry of the Chiral THF Core
The "Privileged" Pharmacophore
The THF ring offers a unique combination of physicochemical properties that distinguish it from acyclic ethers or other heterocycles:
-
Entropic Advantage: Pre-organization of oxygen lone pairs reduces the entropic penalty of binding compared to acyclic diol equivalents.
-
Dipole Alignment: The cyclic ether oxygen acts as a directional H-bond acceptor. In the case of Darunavir , the bis-THF moiety aligns to form a network of hydrogen bonds with the backbone amides of Asp29 and Asp30 in the HIV-1 protease S2 subsite.
-
Metabolic Stability: Unlike furan (aromatic, prone to oxidation) or acyclic ethers (prone to dealkylation), the substituted THF ring is generally robust against CYP450-mediated metabolism, provided the
-carbons are sterically protected.
Structural Classes in FDA-Approved Drugs[1][2]
| Drug Name | Indication | THF Architecture | Role of THF |
| Darunavir | HIV-1 Infection | bis-Tetrahydrofuran (fused) | High-affinity P2-ligand; backbone H-bonding.[1][2] |
| Amprenavir | HIV-1 Infection | Monocyclic THF carbamate | P2-ligand; precursor to bis-THF design.[1] |
| Eribulin | Metastatic Breast Cancer | Multiple chiral THF/THP rings | Mimics Halichondrin B; microtubule destabilization.[3] |
| Empagliflozin | Type 2 Diabetes | C-Glucoside (Tetrahydrofuranose) | SGLT2 inhibition (sugar mimicry). |
Part 2: Synthetic Architectures & Decision Logic
Accessing chiral THFs requires navigating complex stereochemical challenges. The choice of method depends heavily on the desired substitution pattern (e.g., cis-2,5 vs. trans-2,5).
Synthetic Decision Matrix (Graphviz)
Caption: Decision logic for selecting synthetic routes based on the stereochemical requirements of the target tetrahydrofuran scaffold.
Part 3: Detailed Experimental Protocol
Stereoselective Synthesis of the bis-Tetrahydrofuran Ligand
Context: This protocol describes the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand, the key pharmacophore in Darunavir. This method, pioneered by Arun K. Ghosh , utilizes a [2,3]-sigmatropic rearrangement to establish chirality.
Reagents & Equipment:
-
Starting Material: 2,3-O-Isopropylidene-D-glyceraldehyde.[1]
-
Reagents: Triethyl phosphonoacetate, DIBAL-H, N-iodosuccinimide (NIS), Ozone.
-
Solvents: THF (anhydrous), CH2Cl2.
-
Validation: 1H NMR (400 MHz), Optical Rotation.
Step-by-Step Methodology:
-
Wittig Olefination:
-
Charge a flame-dried flask with 2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq) in anhydrous THF.
-
Add triethyl phosphonoacetate (1.2 eq) and LiCl (1.2 eq) followed by DBU (1.1 eq) at 0°C.
-
Stir for 4 hours. Quench with sat. NH4Cl. Extract with EtOAc.
- -unsaturated ester with E-selectivity.
-
-
Reduction & Allylic Ether Formation:
-
Treat the ester with DIBAL-H (2.2 eq) in CH2Cl2 at -78°C to yield the allylic alcohol.[1]
-
React the alcohol with 1-ethoxyethyl chloride (protected acetaldehyde equivalent) to form the mixed acetal.
-
-
Key Step: Photochemical/Acid-Catalyzed Cyclization (Ghosh Variation):
-
Note: While the original route used a sigmatropic rearrangement, the industrial preferred route often employs a benzyloxymethyl protection strategy followed by radical cyclization or iodine-mediated cyclization.
-
Protocol (Iodolactonization-like): Dissolve the homoallylic alcohol derivative in MeCN. Add NaHCO3 (3 eq) and cool to 0°C. Add Iodine (2 eq) portion-wise.
-
Stir for 12h. The iodine activates the alkene, triggering intramolecular nucleophilic attack by the pendant hydroxyl group (5-exo-trig).
-
-
Final Ring Closure:
-
Treat the iodinated intermediate with KOtBu in THF to effect the second ring closure via displacement of the iodide.
-
Purification: Flash chromatography (SiO2, Hexanes/EtOAc 7:3).
-
Yield Target: >95% ee, 60-70% overall yield.
-
Self-Validating Checkpoint:
-
1H NMR Diagnostic: Look for the anomeric proton of the bis-THF system (doublet at ~5.6 ppm). The coupling constant (
) confirms the cis-fused stereochemistry.[1]
Part 4: Structure-Activity Relationship (SAR) Data
The following table illustrates how subtle changes in the THF ring substitution affect antiviral potency (Ki) against wild-type HIV-1 Protease.
Table 1: SAR of THF-Ligands in Protease Inhibitors
| Compound ID | Ligand Structure | Ki (nM) | IC50 (nM) | Mechanistic Insight |
| Amprenavir | Monocyclic THF | 0.60 | 12 | Single H-bond to Asp29.[1] |
| Darunavir | bis-THF (3R,3aS,6aR) | < 0.01 | 3 | Dual H-bonds to Asp29/Asp30; Backbone binding. |
| Epi-Darunavir | bis-THF (3S,3aS,6aR) | 3.5 | 150 | Mismatched stereochemistry disrupts H-bond network. |
| C4-Amino-bis-THF | 4-NH2-substituted | 0.005 | 1.8 | Additional salt bridge with Asp30 side chain.[1] |
Data Source: Synthesized from Ghosh et al. (J. Med. Chem) and FDA Pharmacology Reviews.
Part 5: Biological Mechanism Visualization
The potency of chiral THFs lies in their ability to "freeze" the active site conformation. The diagram below illustrates the binding mode of Darunavir's bis-THF moiety.
Caption: Interaction map showing the critical hydrogen bonding network between the bis-THF oxygens and the HIV-1 Protease backbone.[1]
Part 6: Future Outlook
The field is moving beyond simple enzyme inhibitors.
-
Macrocyclization: Eribulin demonstrates that linking multiple THF rings can create large, rigid surface areas capable of disrupting protein-protein interactions (PPIs).
-
PROTAC Linkers: Chiral THF moieties are being explored as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to constrain the orientation of the E3 ligase relative to the target protein, potentially improving degradation efficiency.
References
-
Ghosh, A. K., et al. (2006).[7][8] Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[7][8] ChemMedChem. Link
-
Yu, M. J., et al. (2013). Discovery of Eribulin Mesylate (Halaven): A Potent Inhibitor of Microtubule Dynamics. Journal of the American Chemical Society. Link
-
Food and Drug Administration (FDA) . (2006). Darunavir (Prezista) Clinical Pharmacology Biopharmaceutics Review. Link
-
Appun, J., et al. (2017).[9] A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition. Link
-
Niidu, A., et al. (2009).[10] Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc. Link
Sources
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- 3. WO2017064627A2 - Process for preparation of eribulin and intermediates thereof - Google Patents [patents.google.com]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. Formal syntheses of eribulin and synthesis of pharmaceutically relevant compounds [summit.sfu.ca]
- 6. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A Highly Stereoselective Synthesis of Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) for 3-Hydroxymethyl-4-methyl-tetrahydrofuran
An In-Depth Technical Guide to the Safety Profile and Handling of 3-Hydroxymethyl-4-methyl-tetrahydrofuran and Related Derivatives
A Note on This Guide: A specific, verified Safety Data Sheet (SDS) for the exact molecule this compound is not publicly available at the time of this writing. This is common for novel or specialized research chemicals. Therefore, this guide has been constructed by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a robust safety and handling framework. The insights and data herein are synthesized from authoritative SDSs and technical literature for structurally analogous compounds, primarily Tetrahydrofuran (THF) , Methyltetrahydrofuran (MeTHF) , and 3-Hydroxytetrahydrofuran . This document serves as an expert-level guide to anticipating the safety profile and establishing best practices for a novel tetrahydrofuran derivative.
Section 1: Synthesized Hazard Profile and Identification
Understanding the target molecule's structure is paramount to predicting its behavior. This compound combines three key functional motifs: a cyclic ether (the tetrahydrofuran ring), a primary alcohol (-CH₂OH), and an alkyl group (-CH₃). This combination dictates its hazard profile.
Based on the Globally Harmonized System (GHS) classifications for its structural parents, we can project the following hazard profile:
| Hazard Class | Anticipated Classification | Rationale and Commentary |
| Flammable Liquids | Category 2 or 3 | The parent THF is a highly flammable liquid (Category 2).[1][2][3] Alkyl and hydroxyl substitutions may slightly increase the flash point, potentially moving it into Category 3, similar to some related compounds.[4] Regardless, it must be treated as a significant fire risk. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | THF is classified as harmful if swallowed.[1][3][5] The addition of a hydroxymethyl group is unlikely to decrease this toxicity. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Both 3-hydroxytetrahydrofuran and methyltetrahydrofuran are known skin irritants.[1][6][7] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Nearly all THF derivatives cause serious eye irritation.[4][5][7][8] Direct contact can lead to significant, though likely reversible, damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation; May cause drowsiness or dizziness) | This is a hallmark of many volatile organic solvents, including THF.[3][4][7][8] Inhalation of vapors can affect the central nervous and respiratory systems. |
| Carcinogenicity | Suspected of causing cancer (Category 2) | This is a significant long-term hazard associated with the parent compound, Tetrahydrofuran.[3][5][8] While the relevance of rodent tumors to humans is debated, it necessitates stringent exposure controls.[9] |
| Special Hazard | EUH019: May form explosive peroxides | This is a critical and non-negotiable safety consideration. Like almost all ethers, this compound can form shock-sensitive and explosive peroxide crystals upon exposure to air and light, especially once the stabilizing inhibitor is consumed.[5][8][10][11] |
Section 2: Physicochemical Properties and Reactivity Insights
The physical properties of a compound directly influence its handling, storage, and emergency response procedures. The data below is extrapolated from closely related molecules to provide a working estimate.
| Property | Estimated Value/Range | Source Compound(s) & Rationale |
| Appearance | Colorless Liquid | Consistent with THF and its simple derivatives.[6][12] |
| Boiling Point | ~180 - 190 °C | 3-Hydroxytetrahydrofuran boils at 181 °C.[6] The addition of a methyl group will likely increase the boiling point slightly. |
| Flash Point | ~80 - 90 °C | The flash point of 3-hydroxytetrahydrofuran is 81 °C.[6] This indicates it is a combustible liquid. |
| Water Solubility | Moderately Soluble to Miscible | THF itself is miscible with water. The hydroxyl group on the target molecule will enhance water solubility through hydrogen bonding, while the methyl group will slightly decrease it. Overall, significant solubility is expected. |
| Density | ~1.0 - 1.1 g/cm³ | The density of 3-hydroxytetrahydrofuran is approximately 1.090 g/cm³.[6] |
| Vapor Pressure | Lower than THF | The higher boiling point suggests a lower vapor pressure at room temperature compared to THF, but an inhalation hazard will still exist. |
Reactivity and Peroxide Formation: The Core Chemical Hazard
The most significant chemical hazard associated with this compound is its propensity to form explosive peroxides. This process is initiated by exposure to oxygen and accelerated by light and heat.
Causality: The ether linkage (C-O-C) can be attacked by atmospheric oxygen radicals, leading to the formation of hydroperoxides. Over time, these can polymerize into highly unstable and shock-sensitive crystalline peroxides. This is why opened containers of ethers have a limited shelf life and require careful management.[10]
Incompatible Materials:
-
Strong Oxidizing Agents: Reacts violently, significant fire and explosion hazard.[6][11]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Can cause vigorous reactions.[4][6]
Conditions to Avoid:
-
Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.[1][8][13]
-
Exposure to Air and Light: Store under an inert atmosphere (e.g., nitrogen or argon) and in opaque or amber containers.[10][13]
-
Prolonged Storage: Containers should be dated upon receipt and upon opening.[10]
Section 3: Exposure Controls and Personal Protective Equipment (PPE) Protocol
Controlling exposure is a function of robust engineering controls and meticulously selected PPE. The goal is to create a self-validating system where the risk of exposure is minimized by default.
Engineering Controls
-
Primary Control: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[14]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the general workspace.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[4]
Personal Protective Equipment (PPE) Protocol
Do not simply list PPE; understand its selection and use as a complete workflow.
Caption: PPE selection and use workflow.
-
Hand Protection: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Standard nitrile gloves may offer insufficient protection for prolonged contact. Consult glove manufacturer charts for compatibility with ethers. Butyl rubber or neoprene gloves are often recommended.[2]
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[12] When there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[15] Ensure clothing fully covers the skin.
Section 4: Safe Handling, Storage, and Peroxide Management
Standard Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are active and all PPE is correctly donned. Clear the fume hood of any unnecessary items.
-
Inert Atmosphere: For transfers, especially of inhibitor-free solvent, use an inert atmosphere (e.g., via a cannula or in a glovebox).
-
Grounding: Use non-sparking tools and ensure containers are grounded during transfers to prevent static discharge, which can ignite flammable vapors.[3][10]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors.[4]
-
Closure: After use, tightly close the container and store it properly. Containers that have been opened must be carefully resealed.[12][13]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]
-
Keep away from heat, sparks, and direct sunlight.[8][13] The storage temperature should not exceed 37°C.[13]
-
Containers should be dated upon receipt and opening to track their age.[10]
-
Store in an area designated for flammable liquids.
Peroxide Management Workflow
This is a critical safety workflow for any laboratory using ethers.
Caption: Decision workflow for managing peroxide-forming ethers.
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an incident is crucial.
| Incident Type | Response Protocol |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician.[1][6][7] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[4][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][6] |
| Small Spill (<1 L) | Evacuate the area and ensure adequate ventilation. Remove all ignition sources. Use appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[12][14] |
| Large Spill (>1 L) | Evacuate the laboratory immediately. Alert others and call emergency services and your institution's Environmental Health & Safety (EHS) office.[12] |
| Fire | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][4] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[6] Firefighters must wear self-contained breathing apparatus (SCBA).[6] |
Section 6: Toxicological Profile and Ecological Considerations
Human Health Toxicology
The toxicological profile is synthesized from data on analogous compounds. The primary risks are associated with irritation, systemic effects from absorption/inhalation, and potential long-term carcinogenicity.
| Endpoint | Finding | Source Compound & Commentary |
| Acute Oral Toxicity | LD50 (rat): 1,650 mg/kg | Based on THF.[5][12] This confirms its classification as "Harmful if swallowed." |
| Acute Dermal Toxicity | LD50 (rat): >2,000 mg/kg | Based on THF.[5][12] Dermal absorption is a less acute route of toxicity but still a concern. |
| Acute Inhalation Toxicity | LC50 (rat): 21,000 ppm (3h) | Based on THF.[12] Vapors may cause drowsiness, dizziness, and respiratory irritation.[12] |
| Skin Irritation | Mild to moderate skin irritation. | Observed in rabbit studies for 3-hydroxytetrahydrofuran and THF.[6][12] |
| Eye Irritation | Causes serious eye irritation. | Observed in rabbit studies for 3-hydroxytetrahydrofuran and THF.[6][7][12] |
| Germ Cell Mutagenicity | Not expected to be mutagenic. | Studies on THF have shown it is not mutagenic.[17] |
| Reproductive Toxicity | No specific effects reported. | Developmental toxicity was only observed at levels that were also toxic to the mother animal in studies with THF.[17] |
Ecological Considerations
-
Biodegradability: Tetrahydrofuran is inherently biodegradable and is not expected to be environmentally persistent.[17]
-
Bioaccumulation: With a log Pow (octanol-water partition coefficient) of less than 3, THF has a low potential for bioaccumulation.[6][17]
-
Ecotoxicity: The compound is not expected to present a significant ecotoxicity hazard to fish or other aquatic life.[17] However, large spills should be prevented from entering drains and waterways.[14]
References
-
University of California, Merced. Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
Junyuan Petroleum Group. (2024, February 28). Main uses and storage methods of THF. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
Wikipedia. 3-Hydroxytetrahydrofuran. Retrieved from [Link]
-
Chemius. Tetrahydrofuran (THF) - Safety Data Sheet. Retrieved from [Link]
-
Cheméo. Chemical Properties of Furan, tetrahydro-3-methyl- (CAS 13423-15-9). Retrieved from [Link]
-
P.G.N. Karmiris, et al. (2025, August 02). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 01). Furan, tetrahydro-: Human health tier III assessment. Retrieved from [Link]
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Methodological & Application
Application Note: Protocol for Asymmetric Hydrogenation to Yield Chiral THF Derivatives
Executive Summary & Strategic Importance
Chiral tetrahydrofuran (THF) motifs are ubiquitous pharmacophores, serving as the structural core for diverse bioactive classes including polyether antibiotics, lignans, and nucleoside analogues (e.g., antiretrovirals, SGLT2 inhibitors). While chiral pool synthesis (from carbohydrates) is traditional, it is often length-limited by fixed stereochemistry.
Asymmetric Hydrogenation (AH) offers a modular, atom-economic alternative.[1] This guide details two distinct protocols:
-
Protocol A (Direct): The Iridium-catalyzed AH of aromatic furans.[2] This is a "high-barrier" transformation due to aromatic stabilization energy but offers the most direct access from simple precursors.
-
Protocol B (Stepwise): The Rhodium-catalyzed AH of 2,5-dihydrofurans. This is a robust, lower-pressure alternative often used when the furan reduction proves too sluggish.
Mechanistic Insight: The Iridium-N,P System
The reduction of unfunctionalized or alkyl-substituted furans requires overcoming significant aromatic resonance energy. Standard Rh(I)-diphosphine catalysts (efficient for enamides) often fail here. The breakthrough, pioneered by the Pfaltz group, utilizes Iridium(I) complexes with N,P-ligands (specifically Pyridine-Phosphinites or PHOX derivatives) and non-coordinating anions (BArF).
Mechanism of Action
Unlike Rhodium systems that often follow a "dihydride" or "unsaturated" route depending on substrate coordination, the Iridium system typically involves an Ir(III) dihydride species that coordinates the olefin after oxidative addition of H2, or via an Ir(I)/Ir(III) cycle where the N,P ligand induces trans-influence asymmetry.
Key Driver: The N,P ligand creates a distinct "chiral pocket." The hard Nitrogen donor and soft Phosphorus donor create electronic asymmetry, while the bulky substituents on the P-ring control steric approach.
Figure 1: Simplified catalytic cycle for Ir-N,P mediated hydrogenation. The counterion (BArF) is critical for maintaining cationic electrophilicity.
Critical Parameters & Decision Matrix
Success depends on three variables: Ligand Class, Pressure, and Substrate Substitution Pattern.
Table 1: Optimization Parameters for Furan/Dihydrofuran Reduction
| Parameter | Protocol A (Furans) | Protocol B (Dihydrofurans) | Causality/Notes |
| Catalyst Metal | Iridium (Ir) | Rhodium (Rh) | Ir is required to break aromaticity; Rh suffices for activated alkenes. |
| Ligand Class | N,P-Ligands (ThrePHOX, Ubaphox, Pyridine-Phosphinites) | Bisphosphines (DuPhos, TangPhos, BINAP) | N,P ligands prevent catalyst deactivation by the furan oxygen. |
| H2 Pressure | High (50–100 bar) | Low to Medium (1–20 bar) | High pressure shifts equilibrium toward saturation of the aromatic ring. |
| Solvent | DCM (Dichloromethane) | MeOH or DCM | Non-coordinating solvents (DCM) are crucial for Ir-BArF systems to prevent competitive binding. |
| Counterion | BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | BF4, OTf, or PF6 | BArF is large and non-coordinating, stabilizing the cationic Ir center. |
Experimental Protocols
Protocol A: Direct Asymmetric Hydrogenation of Furans (Ir-Catalyzed)
Target: 2-alkyl or 3-alkyl substituted furans.[2][3] Reference Standard: Pfaltz et al., Chem. Eur. J.[4] 2015.
Materials:
-
Substrate: 2-methylfuran or 3-phenylfuran (0.5 mmol).
-
Pre-catalyst: [Ir(COD)(L)]BArF (1–2 mol%). Note: Prepare via anion exchange from [Ir(COD)Cl]2 if not commercially available.
-
Solvent: Anhydrous DCM (degassed).
Step-by-Step:
-
Glovebox Operation: In an N2-filled glovebox, weigh the Iridium pre-catalyst (e.g., 2 mol%) into a glass vial equipped with a magnetic stir bar.
-
Solution Prep: Dissolve the furan substrate (0.5 mmol) in 2.0 mL of anhydrous DCM. Add this solution to the catalyst vial.
-
Autoclave Loading: Place the vial (with a pierced septum cap) inside a high-pressure steel autoclave.
-
Purge: Seal the autoclave. Purge with H2 (pressurize to 10 bar, vent) three times to remove N2/O2.
-
Reaction: Pressurize to 50–100 bar H2 . Stir at room temperature (25°C) for 24 hours. Note: 3-substituted furans may require heating to 40–60°C.
-
Workup: Carefully vent the hydrogen (fume hood!). Concentrate the solvent under reduced pressure.
-
Purification: Pass the crude residue through a short plug of silica gel (eluent: pentane/ether) to remove metal residues.
Self-Validation (QC):
-
Check 1 (Conversion): Run 1H NMR. Look for the disappearance of furan protons (δ 6.0–7.5 ppm) and appearance of THF multiplets (δ 1.5–4.0 ppm).
-
Check 2 (Enantioselectivity): Analyze via Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC. Compare against a racemic standard prepared using Pd/C hydrogenation.
Protocol B: Asymmetric Hydrogenation of 2,5-Dihydrofurans (Rh-Catalyzed)
Target: Precursors derived from Ring-Closing Metathesis (RCM). Reference Standard: Zhang et al., J. Am. Chem. Soc.
Materials:
-
Substrate: 2-substituted-2,5-dihydrofuran.
-
Catalyst: [Rh(COD)(TangPhos)]BF4 (1 mol%).
-
Solvent: Degassed Methanol.
Step-by-Step:
-
Glovebox: Mix [Rh(COD)2]BF4 and the chiral bisphosphine ligand (1.1 equiv relative to Rh) in MeOH. Stir for 15 min to generate the active catalyst (color change usually observed).
-
Addition: Add the substrate solution (in MeOH).
-
Hydrogenation: Transfer to autoclave. Pressurize to 10–20 bar H2 .
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Workup: Vent, concentrate, and filter through silica.
Workflow & Troubleshooting Guide
The following diagram illustrates the decision process for optimizing the synthesis of a chiral THF core.
Figure 2: Operational workflow for selecting the hydrogenation route and troubleshooting low conversion.
Troubleshooting "Low Conversion" in Protocol A:
-
Catalyst Deactivation: Furans are weak donors but can compete with H2. Ensure the BArF counterion is used; PF6 or BF4 often lead to inactive ion pairs in DCM.
-
Sterics: 2,5-disubstituted furans are extremely difficult to hydrogenate with Ir-N,P systems due to steric clash with the ligand quadrant. Consider converting to the dihydrofuran (Protocol B) first.
-
Purity: Trace amines or thiols will poison the Ir catalyst immediately. Ensure substrates are distilled or passed through acidic alumina.
References
-
Pfaltz, A. et al. (2015).[2][4] "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts." Chemistry – A European Journal, 21(4), 1482–1487. [Link][2]
-
Kaiser, S., Smidt, S. P., & Pfaltz, A. (2006). "Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins."[5][6] Angewandte Chemie International Edition, 45(31), 5194–5197. [Link]
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. [Link]
-
Glorius, F. et al. (2011). "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research, 44(10), 1005–1015. [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). "Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[7][8] Chemical Society Reviews, 42, 728-754. [Link]
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Application Notes and Protocols for the Mesylation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran
Abstract
This document provides a comprehensive guide for the mesylation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran, a critical transformation in the synthesis of various pharmaceutical intermediates. The protocol details the reaction of the primary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to yield the corresponding mesylate. This conversion of a hydroxyl group, which is a poor leaving group, into a mesylate, an excellent leaving group, is a fundamental step in many nucleophilic substitution and elimination reactions.[1][2] This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.
Introduction: The Significance of Mesylation
In the landscape of modern organic synthesis, particularly within drug development, the ability to selectively and efficiently modify functional groups is paramount. The hydroxyl group of an alcohol is a notoriously poor leaving group, hindering its direct participation in many essential carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The conversion of this alcohol to a methanesulfonate, or "mesylate," ester dramatically alters its reactivity profile. The resulting mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.[3] This reactivity makes mesylates invaluable intermediates in the synthesis of complex molecules.
The mesylation reaction itself is typically conducted under mild conditions, often at low temperatures (0 °C to room temperature), which ensures compatibility with a broad spectrum of other functional groups that might be present in the molecule.[1]
Reaction Mechanism and Rationale
The mesylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[4]
There are two generally accepted mechanisms for this transformation, the choice of which can be influenced by the base employed.[5][6]
-
Direct Nucleophilic Attack (SN2-type): In the presence of a moderately weak base like pyridine, the alcohol can directly attack the sulfonyl chloride. The base then deprotonates the resulting oxonium ion to yield the final mesylate.
-
Sulfene Intermediate Formation (E1cb-type): With a stronger base such as triethylamine, it is proposed that the base first deprotonates the α-carbon of the methanesulfonyl chloride, leading to the formation of a highly reactive "sulfene" intermediate via an E1cb elimination mechanism.[2][5][6] The alcohol then rapidly adds to this electrophilic sulfene to form the mesylate.
Regardless of the precise mechanism, the stereochemical integrity of the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction.[7]
Detailed Experimental Protocol
This protocol outlines a general and widely applicable method for the mesylation of primary alcohols like this compound.[1]
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount (mmol) | Equivalents |
| This compound | C₆H₁₂O₂ | 116.16 | - | ~1.0 | 10.0 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | - | 1.48 | 12.0 | 1.2 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 0.726 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 1.33 | - | - |
| Deionized Water | H₂O | 18.02 | - | 1.00 | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 | ~1.0 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | sat. | ~1.0 | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | sat. | ~1.2 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Base Addition: To the stirred solution, add triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains at or below 5 °C.[4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 4 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction has not reached completion, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mesylate.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the mesylation of this compound.
Results and Discussion
Expected Outcome: The mesylation of this compound is expected to proceed in good to excellent yield. The resulting mesylate is typically an oil or a low-melting solid.[1] Mesylates are generally less polar than their corresponding alcohols and should exhibit a higher Rf value on TLC.[8]
Troubleshooting:
-
Incomplete Reaction: If the reaction does not proceed to completion, ensure that all reagents are of high purity and that the solvent is anhydrous. Methanesulfonyl chloride can degrade upon storage and should be handled with care.[1]
-
Formation of Alkyl Chloride By-product: A common side reaction is the formation of the corresponding alkyl chloride.[9] This can be minimized by maintaining a low reaction temperature and avoiding an excess of base.[1] The use of methanesulfonic anhydride instead of the chloride can circumvent this issue.[9]
Safety Precautions
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[1][10] It reacts exothermically with water and other nucleophiles.[1][11] Therefore, it is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.[10][12]
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)[12]
-
Safety goggles or a face shield[12]
-
A chemical-resistant lab coat or apron[12]
Handling and Storage:
-
Store methanesulfonyl chloride in airtight, corrosion-resistant containers in a cool, dry place, away from moisture.[11][12]
-
Ensure that emergency showers and eyewash stations are readily accessible.[12][13]
Spill and Emergency Response:
-
In case of a small spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste.[11][12]
-
For larger spills, evacuate the area and follow established hazardous chemical cleanup procedures.[12]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[10]
Chemical Reaction and Mechanism Diagram
Caption: Overall reaction and proposed mechanism for the mesylation of an alcohol.
References
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Manabe, Y., et al. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 10(11), 1198-1201. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Manabe, Y., et al. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]
-
Teasdale, A. (2017, June 29). Separation and purification applications for mutagenic impurities. New Food Magazine. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]
-
Keglevich, G., et al. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Slattery, C. N., et al. (2013, May 30). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. CORA. Retrieved from [Link]
-
Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Retrieved from [Link]
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- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
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Application Notes and Protocols for the Scalable Synthesis of 3-Hydroxymethyl-4-methyl-tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides detailed, scalable, and efficient synthetic routes for the preparation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of a well-established, scalable protocol in the public domain, this document outlines two distinct, plausible synthetic strategies, designed with industrial applicability and stereochemical control in mind. The protocols are grounded in established chemical principles and supported by authoritative literature on the synthesis of substituted tetrahydrofurans. This guide offers a comprehensive resource for researchers and process chemists, enabling the reliable production of this important synthetic intermediate.
Introduction
Substituted tetrahydrofurans are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The specific stereochemistry and substitution pattern of the tetrahydrofuran ring can significantly influence the biological activity of a molecule. This compound, with its two contiguous stereocenters, presents a synthetic challenge that requires careful consideration of stereocontrol. This application note details two proposed scalable synthesis routes to address this challenge:
-
Route 1: Diastereoselective Alkene Hydroformylation and Reductive Cyclization. This pathway commences with a readily available chiral starting material to establish one stereocenter, followed by a sequence of reactions to construct the tetrahydrofuran ring with control over the second stereocenter.
-
Route 2: Sharpless Asymmetric Epoxidation and Intramolecular Cyclization. This classic approach utilizes a powerful and predictable asymmetric transformation to set the stereochemistry of a key intermediate, which then undergoes a regioselective intramolecular cyclization to furnish the desired product.
Both routes are designed to be robust, scalable, and to provide a high degree of stereochemical control, making them suitable for the synthesis of enantiomerically enriched this compound for applications in drug discovery and development.
Route 1: Diastereoselective Alkene Hydroformylation and Reductive Cyclization
This synthetic strategy leverages substrate control to achieve a diastereoselective synthesis, starting from a commercially available chiral building block. The key steps involve the creation of a homoallylic alcohol, followed by hydroformylation and subsequent reductive cyclization to form the tetrahydrofuran ring.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of (R)-1-Penten-4-ol
-
Apparatus: A 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents:
-
(R)-Propylene oxide (1.0 eq)
-
Allylmagnesium bromide (1.2 eq, 1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure: a. To the flask under a nitrogen atmosphere, add the solution of allylmagnesium bromide in diethyl ether and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of (R)-propylene oxide in anhydrous diethyl ether via the dropping funnel, maintaining the internal temperature below 5 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. e. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by fractional distillation to afford (R)-1-penten-4-ol.
Step 2: Hydroformylation to form the Lactol Intermediate
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer and a gas inlet.
-
Reagents:
-
(R)-1-Penten-4-ol (1.0 eq)
-
Rhodium catalyst (e.g., Rh(acac)(CO)2) (0.1-1 mol%)
-
Ligand (e.g., triphenylphosphine) (2-4 eq relative to Rh)
-
Anhydrous toluene
-
Syngas (CO/H2, 1:1 mixture)
-
-
Procedure: a. In a glovebox, charge the autoclave with the rhodium catalyst, ligand, and anhydrous toluene. b. Add the (R)-1-penten-4-ol to the autoclave. c. Seal the autoclave, remove it from the glovebox, and purge with nitrogen, followed by syngas. d. Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar). e. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. f. Cool the autoclave to room temperature and carefully vent the excess gas. g. Concentrate the reaction mixture under reduced pressure to obtain the crude lactol intermediate, which can be used in the next step without further purification.
Step 3: Reductive Cyclization to this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
Crude lactol intermediate from Step 2 (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol
-
-
Procedure: a. Dissolve the crude lactol in methanol and cool the solution to 0 °C in an ice bath. b. Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. d. Quench the reaction by the slow addition of water. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired diastereomers of this compound. The diastereomers can be separated by careful chromatography or fractional distillation.
Quantitative Data for Route 1
| Step | Reactants | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |
| 1 | (R)-Propylene oxide, Allylmagnesium bromide | Diethyl ether | >90% | N/A |
| 2 | (R)-1-Penten-4-ol | Rh(acac)(CO)2, PPh3, CO/H2 | ~80-90% (crude lactol) | Varies with catalyst/ligand |
| 3 | Lactol intermediate | NaBH4 | >85% | Dependent on Step 2 |
Route 2: Sharpless Asymmetric Epoxidation and Intramolecular Cyclization
This route employs a well-established and highly predictable asymmetric epoxidation to introduce chirality, followed by a regioselective intramolecular cyclization. This method offers excellent control over the stereochemistry of the final product.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Detailed Experimental Protocol: Route 2
Step 1: Sharpless Asymmetric Epoxidation of 3-Methyl-3-buten-1-ol
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, cooled in a dry ice/acetone bath.
-
Reagents:
-
3-Methyl-3-buten-1-ol (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 eq)
-
(+)- or (-)-Diethyl tartrate (DET) (0.12 eq)
-
tert-Butyl hydroperoxide (TBHP) (1.5 eq, solution in decane)
-
Anhydrous dichloromethane (CH2Cl2)
-
4Å Molecular sieves
-
-
Procedure: a. To a flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane under a nitrogen atmosphere and cool to -20 °C. b. Add Ti(OiPr)4 followed by the chiral diethyl tartrate. Stir for 30 minutes. c. Add the 3-Methyl-3-buten-1-ol. d. Add the solution of TBHP dropwise over 1 hour, maintaining the temperature at -20 °C. e. Stir the reaction at -20 °C for 4-6 hours, monitoring the reaction by TLC. f. Quench the reaction by adding water. g. Allow the mixture to warm to room temperature and stir for 1 hour. h. Filter the mixture through a pad of Celite®, washing with dichloromethane. i. Separate the organic layer, and extract the aqueous layer with dichloromethane. j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford the chiral epoxy alcohol.
Step 2: Intramolecular Cyclization to this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Chiral epoxy alcohol from Step 1 (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium hydride)
-
Anhydrous solvent (e.g., toluene for acid catalysis, THF for base catalysis)
-
-
Procedure (Acid-catalyzed): a. Dissolve the chiral epoxy alcohol in anhydrous toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction to room temperature. e. Wash the reaction mixture with saturated sodium bicarbonate solution. f. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify by column chromatography to yield the product.
-
Procedure (Base-catalyzed): a. Dissolve the chiral epoxy alcohol in anhydrous THF and cool to 0 °C. b. Add sodium hydride (1.1 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Carefully quench the reaction with water. e. Extract the product with ethyl acetate. f. Dry the combined organic layers, filter, and concentrate. g. Purify by column chromatography.
Quantitative Data for Route 2
| Step | Reactants | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | 3-Methyl-3-buten-1-ol | Ti(OiPr)4, (+)- or (-)-DET, TBHP | 80-95% | >95% |
| 2 | Chiral epoxy alcohol | p-TsOH or NaH | >90% | Maintained from Step 1 |
Discussion and Causality of Experimental Choices
-
Choice of Starting Materials: Both routes commence with simple, commercially available, and relatively inexpensive starting materials, which is a key consideration for scalable synthesis.
-
Stereochemical Control:
-
Route 1 relies on the inherent chirality of propylene oxide to set one stereocenter. The diastereoselectivity of the hydroformylation step is crucial and can be tuned by the choice of rhodium catalyst and ligand. This approach offers flexibility but may require significant optimization to achieve high diastereoselectivity.
-
Route 2 employs the highly reliable and predictable Sharpless asymmetric epoxidation. The choice of (+)- or (-)-DET directly determines the enantiomer of the product, providing excellent and predictable enantiocontrol.[1]
-
-
Scalability:
-
The Grignard reaction in Route 1 is a well-established and scalable transformation. Hydroformylation requires specialized high-pressure equipment but is a common industrial process. The final reduction is also readily scalable.
-
The Sharpless epoxidation in Route 2 is also amenable to scale-up, although careful control of temperature is critical. The subsequent cyclization is a standard and scalable procedure.
-
-
Purification: Both routes will likely require chromatographic purification to separate diastereomers and remove impurities, especially on a laboratory scale. For industrial-scale production, fractional distillation under reduced pressure may be a more viable option.
Conclusion
This application note provides two robust and scalable synthetic routes to this compound. While Route 1 offers a potentially more direct approach from a simple chiral precursor, Route 2 provides superior and more predictable stereochemical control through the use of a powerful asymmetric catalytic method. The choice of route will depend on the specific requirements of the researcher, including the desired stereoisomer, scale of production, and available equipment. Both protocols are designed to be a valuable resource for the chemical and pharmaceutical industries, facilitating the synthesis of this important building block for drug discovery and development.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
O'Hagan, D. (2000). The biosynthesis of fatty acid and polyketide metabolites. Natural Product Reports, 17(5), 435-473. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
- Method for preparing 3-(hydroxymethyl) tetrahydrofuran derivative.
- Process for the preparation of 3-hydroxymethyl tetrahydrofuran.
- Method for synthesizing 3-hydroxymethyl tetrahydrofuran.
Sources
Functionalization of the hydroxyl group in substituted tetrahydrofurans
Application Note: Strategic Functionalization of Hydroxyl Groups in Substituted Tetrahydrofurans
Executive Summary
Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in high-value pharmacophores, including nucleoside analogues (e.g., Zidovudine), polyether ionophores, and lignans. The functionalization of the hydroxyl group on a THF ring presents unique challenges compared to acyclic alcohols. The adjacent ether oxygen exerts significant electronic influence (inductive effects and potential neighboring group participation), while substituents at the C2 or C5 positions create a sterically crowded concave face.
This guide provides validated protocols for the three most critical transformations of THF-alcohols: Stereochemical Inversion (Mitsunobu), Activation (Sulfonylation), and Oxidation (Dess-Martin). It emphasizes the mechanistic causality required to avoid common pitfalls such as unintentional epimerization or ring rearrangement.
Critical Mechanistic Insight: The Ring Oxygen Factor
Before attempting functionalization, researchers must account for the Neighboring Group Participation (NGP) of the ring oxygen.
-
The Challenge: When converting a C3-hydroxyl to a leaving group (e.g., Mesylate), the lone pair on the ring oxygen can displace the leaving group from the back, forming a bicyclic oxonium intermediate.
-
The Consequence: A subsequent nucleophilic attack opens this intermediate. If the attack occurs at the same carbon, the result is Retention of Configuration (Double Inversion) rather than the expected SN2 Inversion.
-
The Solution: Use rapid, irreversible displacement conditions (like Mitsunobu) or non-ionizing activation methods if inversion is required.
Decision Matrix: Selecting the Functionalization Pathway
The following decision tree guides the selection of the optimal methodology based on the desired stereochemical outcome and substrate sensitivity.
Figure 1: Strategic decision tree for THF hydroxyl functionalization.
Protocol A: Stereochemical Inversion (Mitsunobu Reaction)[1][2]
The Mitsunobu reaction is the gold standard for inverting stereocenters on the THF ring (e.g., converting a cis-3-hydroxyl to a trans-derivative).
Mechanism & Rationale
The reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. The nucleophile (H-Nu) must have a pKa < 13 (e.g., Benzoic acid, Hydrazoic acid) to protonate the betaine intermediate effectively.
-
Why it works on THF: The concerted SN2 displacement minimizes the lifetime of carbocationic character, reducing the risk of ring migration or NGP.
Experimental Protocol
Reagents:
-
Substrate: 3-Hydroxytetrahydrofuran derivative (1.0 equiv)
-
Triphenylphosphine (
): 1.5 equiv (Resin-bound recommended for easier purification) -
Diisopropyl azodicarboxylate (DIAD): 1.5 equiv
-
Nucleophile (e.g., p-Nitrobenzoic acid): 1.5 equiv
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the THF-alcohol,
, and the Nucleophile.[1] Dissolve in anhydrous THF.-
Note: Order of addition is critical.[1] Pre-mixing the alcohol and phosphine ensures the alcohol is ready to intercept the activated azo-species.
-
-
Activation: Cool the solution to 0°C.
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
Control: Maintain temperature < 5°C to prevent side reactions (e.g., alkylation of the hydrazine byproduct).
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of starting alcohol).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layers with brine, dry over .[1][2] -
Purification: Flash chromatography.
is the major contaminant; use a gradient of Hexanes:EtOAc.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Steric hindrance at C2/C5 blocking approach. | Switch to |
| Retention of Config. | Lower temperature to -20°C; ensure anhydrous conditions. | |
| Low Yield | Nucleophile pKa > 13. | Use a more acidic surrogate (e.g., p-Nitrobenzoic acid instead of Benzoic acid). |
Protocol B: Oxidation to Ketones (Dess-Martin Periodinane)[4][5][6][7]
Oxidizing the THF-hydroxyl to a ketone allows for subsequent Grignard additions or reductive aminations. Dess-Martin Periodinane (DMP) is preferred over Swern for substituted THFs because it avoids the acidic conditions of Swern (oxalyl chloride/DMSO) which can cause ring opening or epimerization of adjacent centers.
Mechanism & Rationale
DMP acts via ligand exchange followed by intramolecular reductive elimination. It does not generate free acidic species during the reaction, preserving the integrity of acid-sensitive ether linkages in the THF ring.
Experimental Protocol
Reagents:
-
Substrate: Substituted THF-alcohol (1.0 equiv)
-
Dess-Martin Periodinane (DMP): 1.2 equiv
-
Sodium Bicarbonate (
): 2.0 equiv (Buffer) -
Solvent: Dichloromethane (DCM) (wet DCM accelerates the reaction)
Step-by-Step:
-
Setup: To a solution of the THF-alcohol in DCM (0.2 M) at room temperature, add solid
.-
Why: The buffer neutralizes the acetic acid byproduct, preventing acid-catalyzed isomerization.
-
-
Addition: Add DMP in a single portion. The suspension will become cloudy.
-
Reaction: Stir at room temperature for 1–3 hours.
-
Monitoring: Reaction is usually rapid. Do not over-stir to avoid side reactions.
-
-
Quench (Critical): Dilute with
. Add a 1:1 mixture of saturated (thiosulfate) and saturated . -
Isolation: Separate layers. Extract aqueous layer with DCM.[2] Dry and concentrate.
Visualizing the Mechanism: Mitsunobu Inversion
The following diagram illustrates the specific pathway for a THF-alcohol, highlighting the inversion step.
Figure 2: Mechanistic flow of the Mitsunobu reaction on a hindered alcohol.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[8] Journal of Organic Chemistry. Link
-
Paquette, L. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Journal of Organic Chemistry (Review). Link
-
Dodge, J. A., et al. (1994). Inversion of Configuration of Alcohols via Nucleophilic Substitution: Avoiding the Neighboring Group Effect. Journal of Organic Chemistry. Link
-
Swern, D., et al. (1978). Activated dimethyl sulfoxide: useful reagents for synthesis. Tetrahedron. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Substituted Methyl-Tetrahydrofurans via Intramolecular Hydroboration-Oxidation
Authored by: A Senior Application Scientist
Abstract
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its precise, stereocontrolled synthesis is therefore a critical objective in modern organic chemistry. This guide provides an in-depth exploration of the intramolecular hydroboration-oxidation reaction of specific unsaturated alcohols as a robust and highly selective method for the synthesis of substituted tetrahydrofurans, with a primary focus on 2-methyl-tetrahydrofuran (2-MeTHF). We will dissect the mechanistic underpinnings of the reaction, offer detailed experimental protocols for achieving high diastereoselectivity through oxygen-directed hydroboration, and present quantitative data to guide reagent selection and reaction optimization.
Introduction: The Strategic Value of Intramolecular Hydroboration
Methyl-tetrahydrofuran, particularly 2-MeTHF, is gaining prominence not only as a key synthetic intermediate but also as a more sustainable and effective alternative to traditional ethereal solvents like THF and dichloromethane. While numerous synthetic routes to substituted THFs exist, including palladium-catalyzed cyclizations and nucleophilic substitutions, the intramolecular hydroboration-oxidation of homoallylic alcohols offers a unique combination of operational simplicity, high functional group tolerance, and predictable stereochemical control.
This two-step, one-pot sequence transforms an acyclic alkenol into a cyclic ether by leveraging the fundamental principles of hydroboration chemistry. The reaction first forms a carbon-boron bond and a carbon-hydrogen bond across the double bond, creating a cyclic organoborane intermediate. Subsequent oxidation replaces the C-B bond with a C-O bond, yielding the final tetrahydrofuran product with high fidelity. The power of this method lies in its ability to translate the pre-existing stereochemistry of the starting material into the final product with excellent control over relative stereochemistry.
Core Principles & Mechanism
To fully exploit this methodology, a firm grasp of the underlying principles of the hydroboration-oxidation reaction is essential.
The Hydroboration Step: A Concerted, Regio- and Stereoselective Addition
The hydroboration of an alkene is a concerted reaction where the B-H bond adds across the C=C double bond in a single step through a four-membered transition state. This mechanism dictates two critical outcomes:
-
Regioselectivity (Anti-Markovnikov): The boron atom, being less electronegative than hydrogen, acts as the electrophile and adds to the less sterically hindered and more electron-rich carbon of the alkene. The more electronegative hydrogen atom is delivered to the more substituted carbon, which can better stabilize the partial positive charge in the transition state. This results in what is known as "anti-Markovnikov" addition, where the subsequent oxidation places the hydroxyl group on the less substituted carbon.
-
Stereospecificity (Syn-Addition): The concerted nature of the addition requires that both the boron and hydrogen atoms are delivered to the same face of the alkene's π-system. This syn-addition is fundamental to the reaction's stereochemical predictability.
The Oxidation Step: Retention of Stereochemistry
The organoborane intermediate is typically not isolated. It is directly oxidized in situ, most commonly with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The mechanism involves the attack of a hydroperoxide anion on the electron-deficient boron atom, followed by the migration of the alkyl group from boron to the adjacent oxygen atom. Crucially, this migration step proceeds with complete retention of stereochemistry at the migrating carbon center. The resulting borate ester is then hydrolyzed to yield the final alcohol (or in our case, the cyclic ether).
The combination of syn-hydroboration followed by retentive oxidation ensures that the spatial relationship established in the first step is directly translated to the final product.
Caption: General Mechanism of Hydroboration-Oxidation.
Application: Diastereoselective Synthesis of 2-Methyl-Tetrahydrofuran
The true elegance of this method is revealed in its intramolecular application to a chiral substrate, such as (S)-pent-4-en-2-ol, to generate diastereomeric products, (cis)- and (trans)-2-methyl-tetrahydrofuran.
The Challenge: Overcoming Poor Regioselectivity
Standard hydroboration of a homoallylic alcohol with common reagents like BH₃•THF often results in poor regioselectivity. The reagent can react in an intermolecular fashion at the double bond before the desired intramolecular cyclization occurs, leading to a mixture of the desired cyclic ether and the undesired 1,4-pentanediol. For example, standard hydroboration of a homoallylic methyl ether yields the desired 1,3-dioxy product and the undesired 1,4-dioxy product in a poor 1.4:1 ratio.
The Solution: Oxygen-Directed Hydroboration (ODHB)
To enforce high regioselectivity and favor the intramolecular pathway, an "activated" borane reagent is required. A highly effective system developed by Micalizio and co-workers utilizes borane dimethyl sulfide (Me₂S•BH₃) in the presence of trifluoromethanesulfonic acid (TfOH).
Causality: The strong Brønsted acid TfOH is believed to react with the borane complex to generate a highly electrophilic and transient boryl triflate species (e.g., TfOBH₂). This species coordinates strongly to the substrate's hydroxyl group. This pre-coordination tethers the borane moiety in close proximity to the alkene, dramatically increasing the effective molarity and ensuring that the subsequent hydroboration occurs exclusively in an intramolecular fashion. This directed pathway leads to outstanding regioselectivity, often exceeding 50:1 in favor of the desired cyclized product.
Caption: Mechanism of Oxygen-Directed Intramolecular Hydroboration.
Controlling Diastereoselectivity
With regioselectivity assured, the focus shifts to stereocontrol. The synthesis of 2-methyl-tetrahydrofuran from a chiral, non-racemic starting material like (S)-pent-4-en-2-ol will produce two diastereomers: cis-2,5-disubstituted THF and trans-2,5-disubstituted THF.
-
Substrate Control: The stereochemical outcome is dictated by the existing stereocenter at C2 of the alkenol. The methyl group at this position creates a steric bias, directing the hydroboration to the opposite face of the molecule to minimize steric hindrance in the cyclic transition state.
-
Syn-Addition: The syn-addition of the B-H bond across the double bond establishes the relative stereochemistry between the newly formed C-H bond at C4 and the C-B bond at C5.
-
Retention: The subsequent oxidation replaces the C-B bond with a C-O bond with retention of configuration.
The interplay of these factors results in a predictable diastereomeric ratio in the final product mixture. While high diastereoselectivity can be achieved, the exact ratio is substrate-dependent.
Experimental Protocols
The following protocols are adapted from validated procedures for the oxygen-directed intramolecular hydroboration of homoallylic alcohols.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-pent-4-en-2-ol | >98% | Standard Supplier | Starting material. Ensure it is anhydrous. |
| Borane-dimethyl sulfide complex (BMS) | 10.0 M solution | Standard Supplier | Highly flammable, stench. Handle in a fume hood. |
| Trifluoromethanesulfonic acid (TfOH) | >99% | Standard Supplier | Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use a freshly opened bottle or dry over CaH₂. |
| Sodium hydroxide (NaOH) | ACS Grade | Standard Supplier | For work-up. |
| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | Standard Supplier | For work-up. |
| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
Protocol: Synthesis of 2-Methyl-Tetrahydrofuran
SAFETY: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Borane reagents are flammable and react violently with water. TfOH is extremely corrosive. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.
Caption: Experimental Workflow for 2-Methyl-THF Synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charging: To the flask, add anhydrous dichloromethane (DCM) to make a 0.2 M solution of the substrate. Add (S)-pent-4-en-2-ol (1.0 eq) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Slowly add borane-dimethyl sulfide complex (1.1 eq) to the reaction mixture via syringe over 5 minutes.
-
Subsequently, add trifluoromethanesulfonic acid (1.1 eq) dropwise via syringe over 10 minutes. The solution may become cloudy.
-
-
Hydroboration: Stir the reaction mixture at -78 °C for 30 minutes. After this period, transfer the flask to a -20 °C cryocooler or a salted ice bath and allow it to stir for 10-12 hours.
-
Quenching and Oxidation:
-
After the reaction is complete (monitor by TLC or GC-MS if desired), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 3 M aqueous NaOH (4.0 eq).
-
Slowly and carefully add 30% aqueous H₂O₂ (4.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C. An exotherm is expected.
-
-
Work-up:
-
Allow the biphasic mixture to stir vigorously at room temperature for 4 hours.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mixture of cis- and trans-2-methyl-tetrahydrofuran. The diastereomers may be separable depending on the chromatographic conditions.
Data & Performance Comparison
The choice of hydroboration conditions has a profound impact on the reaction's success.
Table 1: Effect of Borane Reagent on Regioselectivity of Homoallylic Substrate Hydroboration
| Borane Reagent System | Substrate Type | Product Ratio (1,3-dioxy : 1,4-dioxy) | Yield | Reference |
| BH₃•THF | Homoallylic Ether | 1.4 : 1 | Moderate | |
| Me₂S•BH₃ / TfOH | Homoallylic Alcohol | >20 : 1 | Good | |
| Me₂S•BH₃ / TfOH | Homoallylic Ether | 50 : 1 | 61% |
As demonstrated, the activated borane system (Me₂S•BH₃ / TfOH) is essential for achieving synthetically useful levels of regioselectivity in favor of the cyclized product.
Table 2: Substrate Scope for Oxygen-Directed Intramolecular Hydroboration (ODHB)
| Substrate (Homoallylic Alcohol) | Time at -20 °C (h) | Regioselectivity (Cyclized:Linear) | Yield (%) | Reference |
| (E)-hex-4-en-1-ol | 12 | >20:1 | 75 | |
| (E)-5-phenylpent-4-en-1-ol | 12 | >20:1 | 71 | |
| (E)-5,5-dimethylhex-4-en-1-ol | 4 | 82:1 | 82 | |
| 1-(prop-2-en-1-yl)cyclohexan-1-ol | 12 | 20:1 | 70 |
The method is robust across a range of substrates, with increased steric bulk at the terminal end of the alkene (e.g., t-butyl group) enhancing regioselectivity.
Trustworthiness & Troubleshooting
-
Anhydrous Conditions are Critical: Borane reagents react with water. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous to prevent reagent quenching and side reactions.
-
Temperature Control: The initial activation and hydroboration at low temperatures (-78 °C) are crucial for controlling reactivity. During the oxidative work-up, the addition of H₂O₂ is exothermic and must be controlled with an ice bath to prevent runaway reactions.
-
Reagent Quality: Use fresh, high-quality borane reagents. Older solutions of BH₃•THF can have a lower effective concentration. The unpleasant odor of BMS is a good indicator of its presence.
-
Incomplete Reaction: If the reaction stalls, ensure the TfOH was of sufficient quality and that anhydrous conditions were maintained. A slight extension of the reaction time at -20 °C can sometimes improve conversion.
-
Purification: The final product, 2-MeTHF, is relatively volatile. Care should be taken during concentration on a rotary evaporator to avoid product loss. Use minimal heat and monitor the process closely.
References
-
Wikipedia. (2023). Hydroboration–oxidation reaction. [Link]
-
Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. [Link]
-
WikiLectures. (2020). Hydroboration–oxidation reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. [Link]
-
Leitner, A., Larsen, C. H., & Morken, J. P. (2007). Diastereoselective Ni-catalyzed 1,4-hydroboration of chiral dienols. Journal of the American Chemical Society, 129(6), 1614–1615. [Link]
-
Rzepa, H. S. (2012). The hydroboration-oxidation mechanism: An updated look. Henry Rzepa's Blog. [Link]
-
Nave, S., & Micalizio, G. C. (2008). Oxygen-Directed Intramolecular Hydroboration. Journal of the American Chemical Society, 130(28), 9210–9211. [Link]
-
Romo, D., & Morken, J. P. (2011). Highly stereoselective synthesis of (E)-δ-boryl-anti-homoallylic alcohols. Organic Letters, 13(16), 4348-4351. [Link]
-
ChemRxiv. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. [Link]
-
Organic Syntheses. (n.d.). Hydroboration Procedure. [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Royal Society of Chemistry. (2022). The transition metal-catalysed hydroboration reaction. [Link]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxymethyl-4-methyl-tetrahydrofuran Synthesis
This technical guide details the optimization of 3-Hydroxymethyl-4-methyl-tetrahydrofuran synthesis, a critical chiral building block often used in the development of agrochemicals (e.g., neonicotinoid derivatives) and pharmaceutical intermediates.
The following protocols and troubleshooting steps focus on the most industrially viable route: the acid-catalyzed cyclodehydration of 2-(hydroxymethyl)-3-methyl-1,4-butanediol .
Core Synthesis Strategy
The most robust method for synthesizing this compound involves the cyclization of the triol precursor, 2-(hydroxymethyl)-3-methyl-1,4-butanediol . This precursor is typically derived from the reduction of dimethyl itaconate or
Reaction Scheme
The transformation relies on the selective dehydration of the primary hydroxyl groups to form the tetrahydrofuran (THF) ring while preserving the hydroxymethyl substituent.
Figure 1: Synthetic pathway from common precursors to the target THF derivative.
Troubleshooting Guide: Yield Optimization
This section addresses specific failure points reported by researchers during the cyclization and isolation phases.
Issue 1: Low Yield During Cyclization (< 60%)
Symptom: The reaction stalls, or significant starting material remains despite heating.
-
Root Cause: Inefficient water removal. The cyclodehydration is an equilibrium process. If water accumulates, the reverse hydrolysis reaction competes with ring closure.
-
Solution:
-
Azeotropic Distillation: Use a Dean-Stark trap with a solvent like Toluene or Xylene to continuously remove water.
-
Catalyst Switch: If using aqueous mineral acids (H₂SO₄), switch to p-Toluenesulfonic acid (PTSA) or Amberlyst-15 resin in an organic solvent. Solid acid catalysts often provide higher yields by minimizing side reactions associated with free water.
-
Temperature: Ensure the internal temperature reaches at least 120–130°C to drive the dehydration.
-
Issue 2: Formation of Oligomers/Polymers
Symptom: The reaction mixture becomes viscous or forms a gum; distillation residue is high.
-
Root Cause: Intermolecular etherification (polymerization) competes with intramolecular cyclization, especially at high concentrations.
-
Solution:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M - 0.5 M) to statistically favor the intramolecular reaction (ring formation) over intermolecular collision (polymerization).
-
Slow Addition: Add the triol precursor slowly to the hot acid/solvent mixture (pseudo-high dilution technique).
-
Issue 3: Inconsistent Cis/Trans Ratio
Symptom: Batch-to-batch variation in the diastereomeric ratio (dr) of the product.
-
Root Cause: Thermodynamic vs. Kinetic control. The trans-isomer is generally thermodynamically more stable, but the cis-isomer may form kinetically. Extended reaction times or higher temperatures can lead to equilibration.
-
Solution:
-
Standardization: Strictly control reaction time and temperature. For a thermodynamic mix (often ~8:1 Trans:Cis), heat for a prolonged period (3+ hours) at reflux.
-
Purification: The isomers often have slightly different boiling points. Use a high-efficiency fractionating column (Vigreux or packed column) for vacuum distillation.
-
Issue 4: Product Loss During Workup
Symptom: Product is not recovered in the organic layer after neutralization.
-
Root Cause: 3-Hydroxymethyl-4-methyl-THF is a polar molecule with significant water solubility due to the hydroxyl group and ether oxygen.
-
Solution:
-
Salting Out: Saturate the aqueous phase with NaCl or (NH₄)₂SO₄ during extraction.
-
Continuous Extraction: Use a continuous liquid-liquid extractor with Chloroform or Dichloromethane if simple extraction fails.
-
Direct Distillation: If using a solid catalyst (Amberlyst), filter the catalyst and distill the crude reaction mixture directly under vacuum, skipping the aqueous workup entirely.
-
Optimized Experimental Protocol
Objective: Synthesis of this compound via Cyclodehydration. Scale: 100 mmol (approx. 13.4 g of triol precursor).
Materials
| Reagent | Equiv. | Amount | Role |
| 2-(Hydroxymethyl)-3-methyl-1,4-butanediol | 1.0 | 13.4 g | Precursor |
| p-Toluenesulfonic Acid (PTSA) Monohydrate | 0.01-0.05 | 0.2 - 1.0 g | Catalyst |
| Toluene | Solvent | 150 mL | Solvent/Azeotrope |
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add the triol precursor (13.4 g) and Toluene (150 mL) to the flask.
-
Catalyst Addition: Add PTSA (0.2 g). Note: If the precursor is acid-sensitive, start with less catalyst.
-
Reflux: Heat the mixture to vigorous reflux (Oil bath ~130°C). Water will begin to collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor by TLC (EtOAc/Hexane) or GC for the disappearance of the triol.
-
Workup (Option A - Filtration):
-
Purification:
-
Distill the residue under reduced pressure (vacuum).[2]
-
Target Boiling Point: Expect ~90–100°C at 5–10 mmHg (verify based on specific vacuum pressure).
-
-
Yield Check: Expected yield is 80–90% .
Frequently Asked Questions (FAQs)
Q: Can I use Sulfuric Acid (H₂SO₄) instead of PTSA? A: Yes, but H₂SO₄ is a strong oxidant and can cause charring (carbonization) of the product, leading to a darker color and lower yield. PTSA or Amberlyst-15 are milder and preferred for cleaner reactions.
Q: Why is my product colored (yellow/brown)? A: This indicates oxidation or polymerization byproducts. Ensure you are performing the reaction under an inert atmosphere (Nitrogen/Argon) if high temperatures are used, although the toluene reflux usually protects the solvent layer. Distillation should yield a colorless liquid.[2]
Q: Is the product commercially available? A: Yes, typically as a mixture of diastereomers. It is often sold under CAS 22600-87-9 .
Q: How do I separate the Cis and Trans isomers? A: Separation by simple distillation is difficult due to close boiling points. Column chromatography on silica gel (using high polarity eluents like EtOAc/MeOH mixtures) or preparative HPLC is recommended if high diastereomeric purity is required.
References
-
Preparation of 3-(hydroxymethyl)
- Source: Japan P
- P
- Relevance: Describes the specific cyclization of 2-hydroxymethyl-3-methyl-1,4-butanediol using acid catalysis
-
URL:
-
Method for preparing 3-(hydroxymethyl)
- Source: Korean Intellectual Property Office (KIPO).
- P
- Relevance: Discusses the cyclization of diol precursors and compares various acid catalysts including phosphoric acid and iodine.
-
URL:
-
Process for the preparation of 3-hydroxymethyl tetrahydrofuran.
- Source: United States P
- P
- Relevance: Provides general protocols for 3-hydroxymethyl-THF synthesis which can be adapted for the 4-methyl deriv
-
URL:
Sources
Technical Support Center: Separation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran Isomers
Ticket ID: THF-34-ISO-SEP Topic: Troubleshooting Diastereomeric Separation of 3,4-Disubstituted Tetrahydrofurans Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Diagnostic Assessment
User Query: "I have synthesized 3-hydroxymethyl-4-methyl-tetrahydrofuran and obtained a mixture of cis and trans isomers. Standard flash chromatography is giving poor resolution. How do I separate them and confirm identity?"
The Core Challenge: The this compound molecule possesses two chiral centers (C3 and C4). The cis and trans diastereomers often exhibit overlapping physical properties (boiling points and dipole moments) because the flexible 5-membered ether ring can adopt multiple envelope conformations that average out polarity differences.
Phase 1: Diagnostic — Confirming Your Mixture
Before attempting difficult separations, you must validate the ratio and identity of your isomers using 1H NMR .
NMR Troubleshooting Table: Distinguishing cis vs. trans
Note: In 3,4-disubstituted THFs, coupling constants (
| Feature | cis-Isomer (Me/CH₂OH on same side) | trans-Isomer (Me/CH₂OH on opposite sides) |
| H3-H4 Coupling ( | Typically 6–8 Hz (Pseudo-equatorial/axial). | Typically 3–5 Hz or 8–10 Hz (Highly dependent on conformation; often broader). |
| NOE Signal | Strong enhancement between the C3-methine and C4-methine protons. | Weak or No enhancement between C3/C4 ring protons. |
| Chemical Shift | The hydroxymethyl (–CH₂OH) protons often appear slightly upfield due to steric compression. | The hydroxymethyl protons often appear downfield . |
Separation Protocols
Protocol A: Optimized Flash Chromatography (Direct Method)
Use this if your diastereomeric ratio (d.r.) is near 1:1 and you need <1g of material.
The Issue: The primary hydroxyl group causes peak tailing on silica, obscuring the separation of the closely eluting diastereomers.
Troubleshooting Steps:
-
Solvent System: Avoid standard Hexane/Ethyl Acetate. The selectivity is often too low.
-
Recommendation: Use Toluene/Diethyl Ether (gradient 9:1 to 7:3) or Dichloromethane/Methanol (99:1 to 98:2) . Toluene provides
-interaction with the ether oxygen, often enhancing diastereomeric differentiation.
-
-
Stationary Phase: Use High-Performance Flash Silica (15–25 µm particle size) rather than standard 40–63 µm silica.
-
Loading: Do not overload. Use <1% sample load relative to silica weight.
Protocol B: Derivatization & Crystallization (The "Pro" Method)
Use this if Protocol A fails or if you are working on a multigram scale. This is the industry standard for difficult THF separations.
Mechanism: Converting the liquid alcohol into a crystalline ester amplifies the structural differences between isomers. The trans isomer usually packs more efficiently into a crystal lattice.
Step-by-Step Workflow:
-
Derivatization: React your crude mixture with 3,5-dinitrobenzoyl chloride (or p-nitrobenzoyl chloride) and Pyridine/DMAP in DCM.
-
Why: The bulky aromatic group adds UV activity (easier detection) and significantly changes the polarity profile.
-
-
Separation:
-
Option 1 (Crystallization): Dissolve the crude ester in hot Ethanol or Hexane/EtOAc. Cool slowly. The trans-ester often crystallizes out preferentially.
-
Option 2 (Chromatography): The
(difference in retention factor) between the cis and trans esters is typically 0.1–0.2 larger than the free alcohols.
-
-
Hydrolysis: Once separated, recover the alcohol using mild basic hydrolysis (K₂CO₃ in MeOH).
Protocol C: Enzymatic Kinetic Resolution (Biocatalytic)
Use this for high-purity requirements (>99% d.e.) or if you need enantiomeric separation simultaneously.
Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly sensitive to the steric environment around the C3-hydroxymethyl group. They will selectively acetylate the trans isomer (or the cis, depending on the specific strain) much faster than the other.
Experimental Setup:
-
Suspend crude alcohol in Vinyl Acetate (acts as solvent and acyl donor).
-
Add Immobilized CAL-B (Novozym 435) (approx 20 mg per mmol substrate).
-
Shake at 30°C. Monitor via GC or TLC.
-
Result: One diastereomer converts to the acetate; the other remains an alcohol. These are easily separable by flash chromatography.
Visual Troubleshooting Guides
Diagram 1: Strategic Decision Tree
Caption: Logical flow for selecting the correct separation methodology based on scale and difficulty.
Diagram 2: Enzymatic Resolution Workflow
Caption: Workflow for separating isomers using Lipase B (CAL-B) selective acetylation.
Frequently Asked Questions (FAQ)
Q: Why does Toluene work better than Hexane for this separation?
A: Toluene is a "polarizable" solvent. It interacts with the ether oxygen of the THF ring via
Q: My NMR shows complex splitting. How do I calculate
-
Action: Run a 1D-NOESY experiment. Irradiate the methyl doublet. If you see an enhancement of the hydroxymethyl protons (or the proton at C3), you have the cis isomer. If you see no enhancement, it is trans.
Q: Can I use distillation? A: Generally, no. The boiling point difference is usually <2°C, which requires a spinning band distillation column with >50 theoretical plates. Derivatization (Method B) is significantly more time-efficient.
References
-
Vertex AI Search. (2025). Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio. ACS Sustainable Chemistry & Engineering.[1] 2[2]
-
Vertex AI Search. (2025). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Repository. 3
-
Vertex AI Search. (2025). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2]. PubMed. 4[2]
-
Vertex AI Search. (2025). Method for preparing 3-(hydroxymethyl)tetrahydrofuran derivative. Google Patents. 5[2]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR100250838B1 - Method for preparing 3- (hydroxymethyl) tetrahydrofuran derivative - Google Patents [patents.google.com]
Technical Support Center: THF Solvent Stability & Workup Optimization
Case ID: THF-ACID-STABILITY-001 Status: Open Priority: High (Yield/Purity Critical) Subject: Preventing Ring Opening and Polymerization of Tetrahydrofuran (THF) During Acidic Workup
Executive Summary
Tetrahydrofuran (THF) is a ubiquitous ether solvent, but it possesses a critical vulnerability: acid-catalyzed ring opening . In the presence of strong Lewis or Brønsted acids, THF undergoes cleavage or cationic ring-opening polymerization (CROP), resulting in the formation of Polytetramethylene ether glycol (PTMEG)—often observed as a viscous "goo"—or discrete ring-opened impurities (e.g., 4-chlorobutanol).
This guide provides the mechanistic basis for this failure mode, immediate troubleshooting steps for compromised reactions, and validated protocols for prevention.
The Mechanism of Failure
To prevent the issue, one must understand the causality. THF is a cyclic ether with significant ring strain.
The Pathway to Destruction
-
Activation: A proton (
) or Lewis Acid ( ) coordinates to the ether oxygen, forming a highly reactive cyclic oxonium ion .[1] -
Nucleophilic Attack (S_N2):
-
Scenario A (Polymerization): If the concentration of THF is high (bulk solvent), a second molecule of THF acts as the nucleophile, attacking the
-carbon. This propagates a chain reaction, forming PTMEG.[2] -
Scenario B (Cleavage): If a strong nucleophile is present (e.g.,
, , from acid sources), it attacks the -carbon, permanently opening the ring to form linear halo-alcohols.
-
Visualizing the Mechanism
Figure 1: Mechanistic divergence of THF decomposition under acidic conditions. Path A leads to physical workup failure (emulsions), while Path B leads to chemical purity failure.
Troubleshooting Guide
Identify your symptoms below to find the immediate corrective action.
| Symptom | Diagnosis | Immediate Corrective Action |
| Viscous oil or "goo" forms upon acid addition. | Polymerization (Path A). High acid concentration initiated CROP. | Dilute immediately with a non-polar solvent (DCM or Toluene) to break the polymer chain propagation. Attempt to wash with water to remove acid.[3] |
| Persistent Emulsion during extraction. | Surfactant Effect. PTMEG polymers are acting as surfactants. | Filter through a pad of Celite . If that fails, add brine and perform a "slow settle" or centrifuge the mixture. |
| New impurity (M+ + 36/38 or + 80) in LCMS/GC. | Ring Cleavage (Path B). Formation of 4-chlorobutanol (if HCl used) or 4-bromobutanol. | This is a chemical transformation.[4][5][6] You cannot "wash" it out easily. Purify via column chromatography . Future prevention is required. |
| Yield Loss (volatile product). | Co-distillation. Product trapped in polymer matrix or lost during solvent swap attempts. | Use 2-MeTHF (higher boiling point, better separation) or switch to extractive workup without concentration. |
Prevention Protocols (SOPs)
Protocol A: The Solvent Swap (Gold Standard)
Use this when the product is stable to heat/vacuum and non-volatile.
Concept: Remove the risk factor (THF) entirely before the hazard (Acid) is introduced.
-
Concentration: Upon reaction completion, concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.
-
Note: Do not distill to dryness if the product is unstable.
-
-
Dilution (The Swap): Redissolve the residue in a water-immiscible, acid-stable solvent.
-
Recommended: Toluene (best for phase separation), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE).
-
-
The Chase (Optional but Recommended): If THF is tenacious, perform a "chase" distillation: Add toluene and concentrate again to azeotropically remove residual THF.
-
Acidic Workup: Proceed with the acidic quench/wash using the new solvent system.
Protocol B: The Cold Quench (Mitigation)
Use this when the product is volatile or a solvent swap is operationally difficult.
Concept: Kinetic control.[7] Reduce the rate of ring opening to negligible levels by controlling temperature and acid strength.
-
Thermal Control: Cool the reaction mixture to < 0°C (Ice/Salt bath or Cryocooler).
-
Why: The activation energy for ring opening is significantly higher than for simple acid-base neutralization.
-
-
Acid Selection: Avoid strong mineral acids (HCl, H₂SO₄) if possible.
-
Substitute: Saturated Ammonium Chloride (
, pH ~4-5), Acetic Acid, or dilute Phosphoric Acid.
-
-
Rapid Processing: Add the cold acid solution slowly with vigorous stirring. Immediately separate phases. Do not let the mixture stir overnight.
Technical Deep Dive: The 2-MeTHF Alternative
If your workflow frequently requires acidic workups, the most robust solution is to replace THF with 2-Methyltetrahydrofuran (2-MeTHF) in the reaction phase.
Why 2-MeTHF is Superior
The methyl group at the 2-position provides steric hindrance that protects the oxygen atom from close approach by Lewis acids and nucleophiles, drastically reducing the rate of ring opening.
Comparative Data: THF vs. 2-MeTHF
| Feature | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Acid Stability | Poor. Opens rapidly with strong acids. | High. Significantly more stable to aqueous acids.[5] |
| Water Solubility | Miscible (100%). Hard to separate. | Limited (~14 g/100g ). Clean phase separation. |
| Boiling Point | 66°C | 80°C (Allows higher reaction temps).[8] |
| Peroxide Formation | Fast (Requires BHT stabilizer). | Slower (Still requires monitoring). |
| Green Chemistry | Petrochemical origin. | Bio-derived (often from corncobs/bagasse).[9] |
Workup Decision Tree
Figure 2: Decision logic for selecting the appropriate workup protocol.
Frequently Asked Questions (FAQ)
Q: Can I use Lewis Acids (e.g.,
Q: I used HCl to quench a Grignard in THF and got an emulsion. Why? A: You likely formed low-molecular-weight PTMEG polymers. These act as surfactants. Try adding solid NaCl to saturate the aqueous layer (salting out) or filter through Celite to break the physical emulsion.
Q: Is there a specific pH cutoff for THF stability? A: While there is no single "magic number" due to temperature dependence, sustained contact with aqueous phases below pH 2-3 is high-risk at room temperature. Flash washes (contact time < 5 mins) are generally safe at pH 1 if cold.
References
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.
-
Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development.
-
Gant, T. G., & Meyers, A. I. (1992). "The Chemistry of 2-Oxazolines." Tetrahedron (Discusses acid-mediated ring opening mechanisms similar to THF).
-
Byrne, F. P., et al. (2017).[10] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Comparison of THF vs 2-MeTHF stability).
-
Penn A Kem. "2-Methyltetrahydrofuran: Technical Data Sheet & Stability Profile." (Industrial data on acid stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ift.co.za [ift.co.za]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Peroxide Removal from Tetrahydrofuran (THF) and its Derivatives
Welcome to the Technical Support Center for handling and purifying tetrahydrofuran (THF) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who routinely use these versatile solvents. The formation of explosive peroxides in THF is a critical safety concern that demands rigorous attention.[1][2] This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does THF form peroxides, and what are the risks?
A: Tetrahydrofuran, like other ethers, can react with atmospheric oxygen in a free-radical chain reaction, especially when exposed to light and heat.[1][2][3][4] This process, known as autoxidation, leads to the formation of hydroperoxides and other peroxide species. The generally accepted mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position), creating a THF radical.[1][3][4] This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another THF molecule to form a hydroperoxide, thus propagating the chain reaction.[1][3][4]
The primary risks associated with peroxidized THF are severe:
-
Explosion Hazard: Peroxides can be dangerously explosive, particularly when concentrated during distillation or evaporation.[1][2][5] Mechanical shock, friction, or heat can trigger a violent detonation.[2][5]
-
Crystallization Danger: Peroxide crystals can form on the container's threads or cap.[2][5] Simply twisting the cap of a container with crystallized peroxides can cause an explosion.[2][5] If you observe any crystal formation, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[6][7][8]
Q2: How can I detect the presence and concentration of peroxides in my THF?
A: Regular testing of THF for peroxides is a critical safety practice, especially before any process that involves heating or concentration, such as distillation.[9][10] Several methods are available for both qualitative and quantitative detection.
Qualitative Methods:
-
Potassium Iodide (KI) Test: A simple and common method involves adding the THF sample to an acidic solution of potassium iodide.[11][12] Peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.[11][12] The addition of a starch indicator will produce a deep blue or purple color in the presence of iodine, increasing the sensitivity of the test.[11]
Semi-Quantitative Methods:
-
Peroxide Test Strips: These are commercially available, easy-to-use strips that provide a rapid indication of peroxide concentration.[5][13] Dipping the strip into the solvent results in a color change that can be compared to a provided color scale to estimate the peroxide concentration in parts per million (ppm).[5][13][14]
Quantitative Method:
-
Iodometric Titration: This method provides a more precise measurement of peroxide concentration. A known volume of THF is reacted with an excess of potassium iodide in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution until the color disappears.[11]
| Method | Principle | Indication | Pros | Cons |
| Potassium Iodide (KI) Test | Oxidation of I⁻ to I₂ by peroxides | Yellow/brown color (or blue/purple with starch) | Simple, inexpensive | Qualitative or semi-quantitative at best |
| Peroxide Test Strips | Colorimetric reaction on the strip | Color change compared to a scale | Fast, convenient, easy to use | Semi-quantitative, limited shelf life |
| Iodometric Titration | Titration of liberated I₂ with sodium thiosulfate | Disappearance of color | Accurate, quantitative | More time-consuming, requires standard solutions |
Q3: What do different peroxide concentration levels mean for my experiments?
A: The acceptable level of peroxides depends on the intended application. However, as a general safety rule, the following guidelines should be observed:
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 30 ppm | Considered hazardous but can often be removed using the procedures outlined in this guide.[5][14][15] |
| > 30 ppm | Considered highly hazardous.[5][14][15] Disposal is often recommended. Do not attempt to distill or evaporate solvents with this level of peroxide contamination. |
| Visible Crystals | EXTREMELY DANGEROUS. Do not handle. Contact your EHS office immediately for professional disposal.[6][7][8] |
It is crucial to never distill a peroxide-forming solvent to dryness, as this concentrates the explosive peroxides.[9] Always leave at least 20% of the solvent in the distillation flask.[9]
Q4: How can I prevent peroxide formation in my THF?
A: Prevention is the most effective safety measure.
-
Purchase Inhibited THF: Whenever possible, purchase THF that contains an inhibitor like butylated hydroxytoluene (BHT).[2][9] BHT acts as a free radical scavenger, preventing the chain reaction of peroxide formation.[2][3]
-
Store Properly: Store THF in a cool, dry, dark place, away from heat and light, which can accelerate peroxide formation.[2][6][7][16] Use air-impermeable containers and consider storing under an inert atmosphere like nitrogen or argon.[6][7][16]
-
Date and Monitor: Clearly label containers with the date they were received and the date they were first opened.[6][7] Test for peroxides periodically, especially for containers that have been open for an extended period.
Troubleshooting Guides: Peroxide Removal Protocols
This section provides detailed, step-by-step protocols for common and effective methods of removing peroxide impurities from THF.
Method 1: Purification using Activated Alumina
This is a widely used and effective method for removing peroxides without the need for heat, making it a safer option for solvents with low to moderate peroxide levels.[5][9][10][15] Activated alumina is a highly porous material with a large surface area that readily adsorbs peroxides.[5]
Causality: The principle behind this method is the strong affinity of the polar peroxide impurities for the active sites on the surface of the activated alumina. As the THF passes through the column, the peroxides are selectively adsorbed, allowing the purified solvent to elute.
Experimental Workflow: Alumina Column Purification
Caption: Workflow for removing THF peroxides using an activated alumina column.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a glass chromatography column.
-
Place a small plug of glass wool or cotton at the bottom of the column.[14]
-
Fill the column with activated alumina. The amount will depend on the volume of THF to be purified and the peroxide concentration. A general guideline is to use approximately 100g of alumina per liter of THF.
-
Gently tap the column to ensure even packing.
-
-
Solvent Purification:
-
Carefully pour the THF containing peroxides onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity.
-
Collect the purified THF in a clean, dry, and appropriately labeled amber glass bottle.[14]
-
-
Post-Purification and Safety:
-
Test the collected THF for the absence of peroxides using one of the methods described in Q2.
-
Crucially, the used alumina now contains concentrated peroxides and must be handled with care. Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to remove the adsorbed peroxides before disposal.[10][14][15]
-
Store the purified THF with an inhibitor (e.g., BHT) and under an inert atmosphere to prevent the reformation of peroxides.[14]
-
Method 2: Chemical Reduction with Ferrous Sulfate
This method is particularly effective for water-soluble ethers like THF and involves the chemical reduction of peroxides using a ferrous salt solution.[10][15]
Causality: Ferrous sulfate (FeSO₄) is a reducing agent. In an acidic solution, the ferrous ions (Fe²⁺) are readily oxidized to ferric ions (Fe³⁺), while the peroxide is reduced to a non-hazardous alcohol.
Logical Relationship: Ferrous Sulfate Reduction
Caption: The process of peroxide reduction in THF using ferrous sulfate.
Step-by-Step Protocol:
-
Prepare the Reducing Solution: Prepare a concentrated solution of ferrous salt. A common formulation is 60g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 100 mL of water.[10][15]
-
Extraction:
-
In a separatory funnel, shake the peroxidized THF with the ferrous salt solution.
-
Allow the layers to separate.
-
Drain off the aqueous (bottom) layer.
-
-
Washing and Drying:
-
Wash the THF layer with water to remove any residual acid and salts.
-
Dry the THF over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Final Testing and Storage:
-
Test the purified THF for peroxides to confirm their removal.
-
Store the purified solvent as previously recommended.
-
Method 3: Distillation from Sodium/Benzophenone Ketyl
This is a classic and highly effective method for obtaining ultra-dry, oxygen-free, and peroxide-free THF, often used for moisture- and air-sensitive reactions.[17][18][19]
Causality: Sodium metal reacts with benzophenone to form a deep blue radical anion, known as a ketyl.[18] This ketyl is a powerful reducing agent that rapidly reacts with and neutralizes any water, oxygen, and peroxides present in the THF.[18] The persistent deep blue color serves as a visual indicator that the solvent is dry and free of these impurities.[18][19]
Safety Warning: This procedure involves handling sodium metal, a highly reactive and flammable substance. It should only be performed by experienced personnel in a well-ventilated fume hood, with appropriate personal protective equipment and a fire extinguisher rated for metal fires readily available.
Experimental Workflow: THF Still Setup
Caption: Diagram of a typical distillation apparatus for purifying THF.
Step-by-Step Protocol:
-
Pre-Drying: It is highly recommended to pre-dry the THF over a less reactive drying agent like calcium hydride or 4A molecular sieves to remove bulk water before adding sodium.[17][19]
-
Apparatus Setup:
-
Assemble a distillation apparatus in a fume hood, ensuring all glassware is completely dry.
-
Place the pre-dried THF in the distillation flask.
-
-
Addition of Reagents:
-
Reflux and Distillation:
-
Heat the mixture to reflux.[17][18][19] A deep blue or purple color should develop, indicating the formation of the ketyl and that the solvent is dry and peroxide-free.[17][18][19]
-
If the color does not appear or fades, it indicates the presence of excess water or peroxides, and more sodium may be needed.
-
Once the blue color is stable, distill the required amount of THF.
-
NEVER DISTILL TO DRYNESS. [9]
-
-
Shutdown and Quenching:
-
After collecting the desired amount of solvent, turn off the heat and allow the still to cool completely under an inert atmosphere.
-
The residual sodium in the distillation pot must be quenched safely. This is typically done by the slow, careful addition of a secondary alcohol like isopropanol, followed by a primary alcohol like ethanol, and finally water. This must be done in a fume hood with extreme caution.
-
References
-
Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. (n.d.). Sorbead India. Retrieved February 27, 2026, from [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019, November 13). Sorbead India. Retrieved February 27, 2026, from [Link]
-
How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 19). Chem Reactor [YouTube Channel]. Retrieved February 27, 2026, from [Link]
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism. (2024, February 21). Chem Reactor [YouTube Channel]. Retrieved February 27, 2026, from [Link]
-
Safe Handling of Peroxide-Formers (PFs). (2017, July 14). University of California, Berkeley, Environment, Health & Safety. Retrieved February 27, 2026, from [Link]
-
Tetrahydrofuran. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved February 27, 2026, from [Link]
-
Handling and Removing Peroxides. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved February 27, 2026, from [Link]
-
The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (n.d.). Washington State University. Retrieved February 27, 2026, from [Link]
-
Removal of peroxide from thf mfg of thf using activated alumina balls. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]
-
Im, C., et al. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega. Retrieved February 27, 2026, from [Link]
-
Im, C., et al. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. PMC. Retrieved February 27, 2026, from [Link]
-
Rowe, A. W., & Phelps, E. P. (1924). ETHER STUDIES. II. THE QUANTITATIVE DETERMINATION OF PEROXIDE AS A CONTAMINANT. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
-
Safety First: Understanding the Handling and Storage of Tetrahydrofuran (THF). (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]
-
How to dry THF? (2021, January 14). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Tetrahydrofuran. (2015, July 2). BASF PETRONAS Chemicals. Retrieved February 27, 2026, from [Link]
-
Ertürk, A., et al. (2012). Removal of peroxides from THF and DBE. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
INFORMATION ON PEROXIDE-FORMING COMPOUNDS. (n.d.). University of Kentucky. Retrieved February 27, 2026, from [Link]
-
Guideline Handling and Removing Peroxides. (2014, February 2). The University of British Columbia. Retrieved February 27, 2026, from [Link]
-
Burfield, D. R. (1982). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
Tetrahydrofuran (THF). (n.d.). LyondellBasell. Retrieved February 27, 2026, from [Link]
-
Rowe, A. W., & Phelps, E. P. (1924). ETHER STUDIES. II. THE QUANTITATIVE DETERMINATION OF PEROXIDE AS A CONTAMINANT. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]
-
Tetrahydrofuran (THF). (n.d.). Ecolink. Retrieved February 27, 2026, from [Link]
-
Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis? (2022, October 19). ResearchGate. Retrieved February 27, 2026, from [Link]
- Purification of tetrahydrofuran. (n.d.). Google Patents.
-
Safe Method of Use For Hazardous Substances Of High Risk. (n.d.). University of California, Santa Cruz. Retrieved February 27, 2026, from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of Louisville, Department of Environmental Health and Safety. Retrieved February 27, 2026, from [Link]
-
Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T, Environmental Health and Safety. Retrieved February 27, 2026, from [Link]
-
Information on Peroxide-Forming Compounds. (n.d.). Stanford University, Environmental Health & Safety. Retrieved February 27, 2026, from [Link]
-
Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety. Retrieved February 27, 2026, from [Link]
-
Quenching Organic Peroxides. (2001, October 15). Princeton University, Environmental Health & Safety. Retrieved February 27, 2026, from [Link]
-
Org. Synth. 2011, 88, 342. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
Peroxide Degradation: how to quench the reaction. (2007, October 10). Chromatography Forum. Retrieved February 27, 2026, from [Link]
-
Disinfectant demand of sulfur based hydrogen peroxide quenching intermediates after ultraviolet advanced oxidation of drinking water. (n.d.). University of Colorado Boulder. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. louisville.edu [louisville.edu]
- 3. youtube.com [youtube.com]
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- 5. activatedaluminaballs.com [activatedaluminaballs.com]
- 6. usu.edu [usu.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. socialtheory.as.uky.edu [socialtheory.as.uky.edu]
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- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. researchgate.net [researchgate.net]
Optimizing diastereoselectivity in 4-methyl-tetrahydrofuran formation
Technical Support Center: Chiral Ether Synthesis Topic: Optimizing Diastereoselectivity in 4-Methyl-Tetrahydrofuran Scaffolds Ticket ID: #THF-STEREO-4M
Introduction: The Stereocontrol Challenge
Welcome to the Chiral Ether Support Hub. You are likely here because your synthesis of a 4-methyl-tetrahydrofuran (4-Me-THF) core—a pharmacophore ubiquitous in polyether antibiotics and acetogenins—is yielding inseparable diastereomeric mixtures.
In drug development, the "4-methyl" motif usually appears as part of a 2,4-disubstituted or 2,3,4-trisubstituted system. The challenge lies in the conformational flexibility of the five-membered ring. Unlike six-membered pyrans which lock comfortably into chairs, THFs exist in a pseudorotational itinerary (envelope/twist), making 1,2- and 1,3-induction difficult to predict without rigorous control of transition state (TS) geometry.
This guide moves beyond basic Baldwin’s rules to address the specific electronic and steric levers required to lock in high diastereomeric ratios (dr).
Troubleshooting Guides (Q&A)
Module A: Palladium-Catalyzed Carboetherification (2,4-Systems)
User Issue: "I need to synthesize an anti-2,4-disubstituted THF. I'm using standard Wacker conditions, but I'm getting poor regiocontrol and a mix of isomers."
Root Cause: Standard Wacker oxidation proceeds via external nucleophilic attack, which is often non-stereoselective for 5-membered rings and prone to
Technical Solution: Switch to Intramolecular Aryl/Alkenyl Insertion (Wolfe-type conditions). Unlike Wacker chemistry, this method involves the insertion of the internal olefin into a Pd(Ar)(OR) bond.[1] This mechanism forms both the C-C and C-O bonds simultaneously, locking the relative stereochemistry via a rigid palladacycle intermediate.
-
The Fix: Use a Pd(0) source with a bulky phosphine ligand.
-
Catalyst:
/ or . -
Base:
(Crucial for forming the Pd-alkoxide). -
Mechanism: The reaction proceeds through a syn-insertion of the alkene into the Pd-O bond, followed by reductive elimination. This reliably yields >20:1 dr favoring the trans (or anti) isomer due to minimization of
strain in the transition state.
-
Module B: Cobalt-Catalyzed Aerobic Cyclization (Mukaiyama)
User Issue: "I am cyclizing a 5-pentenol derivative to form a 2,5-trans-THF. The reaction stalls at 50% conversion, and the catalyst is impossible to remove."
Root Cause: You are likely using the first-generation
Technical Solution: Upgrade to the Second-Generation Co(nmp)₂ Catalyst .
-
The Fix: The
complex uses a water-soluble ligand.[2]-
Solvent: Isopropanol (IPA) is critical; it acts as a single-electron reductant to re-activate the Co(III) species back to Co(II).
-
Purification: The ligand is protonated upon workup and washes away with water, solving the "purple oil" contamination issue.
-
Stereocontrol: This method is purely thermodynamic, utilizing the reversibility of the C-O bond formation to funnel the mixture exclusively to the 2,5-trans isomer (>98:2 dr).
-
Module C: Electrophilic Cyclization (Iodoetherification)
User Issue: "I'm using iodine to close a ring onto a chiral homoallylic alcohol. I predicted the 2,5-cis product based on the 'inside-alkoxy' effect, but I'm getting the trans isomer."
Root Cause: You are operating under Thermodynamic Control rather than Kinetic Control . Iodine-induced cyclization is reversible. If the reaction runs too long or without a base to buffer the HI produced, the product equilibrates to the thermodynamically stable trans isomer.
Technical Solution: Enforce Kinetic Control (Bartlett-Ryerson Conditions).
-
The Fix:
-
Temperature: Lower to
or . -
Base: Use solid
or . -
Reagent: Switch from
to IBr or NIS (N-iodosuccinimide) for faster, irreversible capture. -
Mechanism: Under kinetic control, the stereochemistry is dictated by the "Chair-like" transition state where the substituent prefers the pseudo-equatorial position to avoid 1,3-diaxial interactions.
-
Experimental Protocol: Kinetic Iodoetherification
Objective: Synthesis of a cis-2,4-disubstituted THF core with high diastereoselectivity via kinetic control.
Reagents:
-
Substrate:
-unsaturated alcohol (1.0 equiv) -
Electrophile: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Base: 2,6-Lutidine (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (
) or
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the unsaturated alcohol and 2,6-lutidine. Dissolve in anhydrous
( concentration).-
Why: Acetonitrile coordinates to the iodonium ion, stabilizing it and preventing non-selective background reactions.
-
-
Cooling: Cool the solution to
.-
Critical: Low temperature prevents the reversibility of the iodonium ring opening.
-
-
Addition: Add NIS in one portion. Protect from light (wrap flask in foil).
-
Monitoring: Stir at
for 4–6 hours. Monitor by TLC.-
Checkpoint: If the reaction is slow, warm to
, but do not exceed room temperature if kinetic selectivity is the goal.
-
-
Quench: Pour the mixture into a saturated aqueous solution of
(sodium thiosulfate) to reduce excess iodine (solution turns from red/brown to clear). -
Workup: Extract with
, wash with (to remove lutidine), then brine. Dry over .
Expected Result: >10:1 dr favoring the cis-2,5 (or relevant 2,4) isomer defined by the transition state geometry.
Comparative Data: Method Selection
| Method | Primary Selectivity | Mechanism Type | Best For... |
| Pd-Catalyzed (Wolfe) | Trans-2,4 / Trans-2,5 | Syn-Insertion (Kinetic) | Aryl/Vinyl-substituted THFs |
| Co-Catalyzed (Mukaiyama) | Trans-2,5 (>99:1) | Thermodynamic | Simple alkyl/hydroxy-substituted THFs |
| Iodoetherification | Tunable (Kinetic cis) | Electrophilic Addition | Halogenated intermediates for further coupling |
| Acid-Catalyzed (pTsOH) | Thermodynamic Mix | Simple 1,4-diols (Low selectivity risk) |
Visualizing the Logic
Diagram 1: Method Selection Decision Tree
This flow helps you choose the correct synthetic route based on your substrate and desired stereochemistry.
Caption: Decision matrix for selecting the optimal cyclization method based on substrate class and stereochemical target.
Diagram 2: Kinetic Control Mechanism (Iodoetherification)
Visualizing the "Chair-like" transition state that dictates selectivity.
Caption: Kinetic control favors the chair-like transition state where steric bulk is placed pseudo-equatorially.
References
-
Wolfe, J. P., & Rossi, M. A. (2004).[1][3][4] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with
-Hydroxy Alkenes.[1][4][5] Journal of the American Chemical Society.[5] Link[1] -
Palmer, C., Morra, N. A., Stevens, A. C., et al. (2009).[6][7] Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings.[2][7][8] Organic Letters. Link
-
Mothe, S. R., et al. (2012).[9] Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols... to tri- and tetrasubstituted furans.[9] Journal of Organic Chemistry. Link
-
Lü, B., et al. (2009).[10] Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. Journal of Organic Chemistry. Link
-
Bouchard, A., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation. Journal of Organic Chemistry. Link
Sources
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increased yields and simplified purification with a second-generation cobalt catalyst for the oxidative formation of trans-THF rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. An efficient preparation of 2-(1'(Z)-iodoalkenyl)tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Viscous Tetrahydrofuran Intermediates
From the desk of the Senior Application Scientist
Welcome to the technical support center for the purification of viscous tetrahydrofuran (THF) intermediates. In pharmaceutical and chemical research, encountering a product that is a thick, uncooperative oil rather than a crystalline solid is a common yet significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the specific issues that arise when handling these materials. We will move beyond simple protocols to explore the underlying principles, helping you make informed decisions to achieve the highest purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesis was supposed to yield a solid, but I have a viscous oil. What happened?
This is a frequent outcome in organic synthesis. The physical state of a compound is dictated by its molecular structure and the presence of impurities. Several factors can lead to an oily product:
-
Presence of Impurities: Residual solvents or reaction byproducts can act as a "eutectic mixture," depressing the melting point of your target compound and preventing crystallization.
-
Molecular Complexity: Molecules with high conformational flexibility, a lack of planar structures, or weak intermolecular forces (like hydrogen bonding) often struggle to form a stable crystal lattice and may exist as amorphous oils or glasses at room temperature.
-
Residual Water: Trapped water can interfere with crystallization, especially for polar compounds.[1]
-
High Molecular Weight: Larger molecules, especially polymers or oligomers containing THF moieties, naturally tend to be more viscous.[2]
Understanding the likely cause is the first step in selecting an appropriate purification strategy.
Q2: What are the primary challenges associated with purifying viscous THF intermediates?
Viscosity is the central antagonist in your purification workflow. It directly complicates nearly every standard laboratory technique:
-
Handling and Transfer: Simple tasks like weighing, dissolving, and transferring the material become difficult and inaccurate.
-
Chromatography: High viscosity leads to high backpressure, poor loading onto the stationary phase, and band broadening, which severely compromises separation efficiency.[3][4]
-
Crystallization: High viscosity impedes molecular movement, preventing molecules from aligning into an ordered crystal lattice. This often leads to the product "oiling out" instead of crystallizing.[5]
-
Distillation: Viscous liquids are prone to "bumping" (violent boiling) and can be difficult to heat evenly, increasing the risk of thermal decomposition.[6]
-
Filtration: Viscous solutions can quickly clog filter membranes, making solid-liquid separations inefficient.[3]
Our goal is to mitigate the effects of viscosity to enable these techniques to work effectively.
Q3: My sample is too thick to handle with a pipette or syringe. What can I do?
Managing the viscosity of your sample is crucial before attempting any purification. Here are a few proven approaches:
-
Gentle Warming: For many compounds, viscosity decreases significantly with an increase in temperature.[7] Placing the flask in a warm water bath can make the sample fluid enough for transfer.[2] Caution: Only apply gentle heat (e.g., 40°C) and ensure your compound is thermally stable to avoid degradation.[2]
-
Dilution with a Co-solvent: Dissolving the viscous oil in a minimal amount of a suitable, low-viscosity solvent is often the most effective strategy. The choice of solvent is critical and depends on the subsequent purification step. For example, if you are proceeding to column chromatography, you would choose a non-polar solvent like hexane or dichloromethane to facilitate loading onto a silica column.[8]
Troubleshooting Purification Failures
This section addresses common failure points in specific purification techniques and provides actionable solutions.
Scenario 1: Column Chromatography Issues
Problem: "I tried to run a column, but the backpressure was extremely high, and I got very poor separation."
Causality: When a viscous sample is loaded directly onto a column, it can clog the pores of the top frit and the silica gel itself.[3][9] This prevents the uniform flow of the mobile phase and causes the sample to move as a smeared-out band rather than a tight, well-defined one.
Solutions:
-
Dry Loading (Recommended): This is the most robust method for viscous samples. It involves pre-adsorbing your compound onto a solid support, which is then loaded onto the column.
-
Protocol: Dry Loading a Viscous Sample
-
Dissolve your viscous intermediate in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Add a portion of silica gel to this solution (typically 1-2 times the mass of your crude product).[8]
-
Concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder. If it remains clumpy, add more silica gel and repeat.[8]
-
Carefully add this powder to the top of your prepared chromatography column.
-
Gently add a layer of sand and begin elution.
-
-
-
High Dilution: Dissolve the sample in a large volume of a weak eluent (e.g., hexane). This reduces the viscosity but may require a very large loading volume, which can also lead to band broadening. This is less ideal than dry loading but can work for moderately viscous samples.
-
Reduce Flow Rate: Lowering the flow rate during sample loading can help mitigate pressure buildup.[9]
Caption: Workflow for Dry Loading a Viscous Sample.
Scenario 2: Crystallization & Recrystallization Failures
Problem: "I dissolved my oil in a hot solvent, but upon cooling, it just separated into a cloudy layer or droplets at the bottom of the flask. It won't crystallize."
Causality: This phenomenon, known as "oiling out," occurs when the solubility of the compound drops so rapidly upon cooling that the molecules crash out of solution as a liquid phase before they have time to organize into a crystal lattice.[10] This is common for impure samples or when an inappropriate solvent is used.
Solutions:
-
Trituration: If impurities are the suspected cause, trituration can be a highly effective preliminary purification step. This involves "washing" the viscous oil with a solvent in which your product is insoluble (or sparingly soluble), but the impurities are soluble.
-
Protocol: Trituration of a Viscous Oil
-
Place your viscous product in a flask.
-
Add a small volume of a non-polar solvent (e.g., hexane, pentane, or diethyl ether).[8]
-
Stir or swirl the mixture vigorously. The goal is not to dissolve the product, but to wash the impurities into the solvent. Your oil may solidify during this process as impurities are removed.
-
Carefully decant (pour off) the solvent.
-
Repeat the process 2-3 times.
-
Dry the remaining material under vacuum. This purified material often has a much higher propensity to crystallize.
-
-
-
Solvent System Optimization: Finding the right solvent is key.[10]
-
Use a Solvent Pair: Dissolve the oil in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly. Common pairs include ethyl acetate/hexane and acetone/water.[1]
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer.[1] Rapid cooling encourages oiling out.
-
Caption: Ideal vs. Problematic Crystallization Pathways.
Scenario 3: Distillation Challenges
Problem: "My compound has a high boiling point, and I'm worried it will decompose with heat. How can I distill it safely?"
Causality: Many complex organic molecules, including THF intermediates, are not stable at their atmospheric boiling points. Applying high heat can cause decomposition, charring, and significant loss of product.
Solutions:
-
Vacuum Distillation: This is the method of choice for high-boiling or thermally sensitive compounds. By reducing the pressure inside the apparatus, you lower the temperature at which the compound boils.[11][12] For every halving of the pressure, the boiling point drops by approximately 10-15°C.
-
Short-Path Distillation (e.g., Kugelrohr): This technique is ideal for small quantities of high-boiling, viscous materials. The distance between the heated surface and the condenser is very short, minimizing product loss on the apparatus walls and allowing for distillation at lower temperatures under high vacuum.[11]
-
Fractional Distillation: If you need to separate your viscous product from impurities with close boiling points, a fractional distillation (under vacuum) is necessary.[6][12] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor in the more volatile component.[12] Note: Viscous liquids can easily cause column flooding; therefore, it is crucial to heat slowly and maintain a proper reflux ratio.[6]
Critical Safety Note for THF and its Derivatives: Before any distillation, you must test for the presence of peroxides. THF can form explosive peroxides upon exposure to air.[13][14] Heating a solution containing peroxides can lead to a violent detonation.[13] Always test a small aliquot with an acidic potassium iodide (KI) solution. A yellow-brown color indicates the presence of peroxides, which must be quenched (e.g., with aqueous ferrous sulfate) before heating.[14]
Method Selection Guide
The best purification strategy depends on the specific properties of your intermediate and the impurities you need to remove.
| Method | Best For... | Key Considerations | Limitations |
| Column Chromatography | Separating compounds with different polarities. | Viscosity must be managed by dilution or dry loading.[8] Good for complex mixtures. | Can be solvent and time-intensive. May not be suitable for very large scales. |
| Recrystallization/Trituration | Removing small amounts of impurities from a mostly pure, semi-crystalline compound. | Requires finding a suitable solvent system.[10] Highly effective for achieving high purity. | Fails if the compound is a true oil with no tendency to crystallize.[1] |
| Vacuum Distillation | Thermally stable, non-polar to moderately polar compounds that are volatile under vacuum. | Requires peroxide test.[13] Excellent for removing non-volatile impurities (salts, baseline material). | Not effective for separating compounds with very similar boiling points. Not suitable for non-volatile or thermally labile compounds. |
| Liquid-Liquid Extraction | Separating compounds based on their differential solubility in immiscible solvents (e.g., separating an acidic or basic compound from neutral impurities). | Viscosity can cause emulsions; dilution with a co-solvent may be necessary.[15][16] | Limited to separating compounds with significantly different partition coefficients. |
References
-
ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography? Available from: [Link]
-
eOil.co.za. Understanding Thick essential oils - Crystallization - Viscosity. Available from: [Link]
-
Science of Synthesis. Distillation. Available from: [Link]
-
Vogel's Textbook of Practical Organic Chemistry. (2024, November 25). Distillation: Principles, Applications and Process Explained. Available from: [Link]
-
Organic Syntheses. PURIFICATION OF TETRAHYDROFURAN. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Distillation. Available from: [Link]
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Available from: [Link]
-
Goldleaf Scientific. (2019, August 17). An Introduction to Distillation. Available from: [Link]
- Google Patents. US4918204A - Tetrahydrofuran purification.
-
LookChem. Purification of Tetrahydrofuran. Available from: [Link]
- Google Patents. EP0382384A2 - Tetrahydrofuran purification.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Petroleum Chemistry Laboratory Recrystallizing process. Available from: [Link]
-
ResearchGate. (2023, August). Separation of Volatile Organic Compounds from Viscous Liquids with RPB Technology. Available from: [Link]
-
University of Alberta, Department of Chemistry. ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. Available from: [Link]
-
Cytiva. (2017, July 12). Do's and don'ts when filtering viscous liquids. Available from: [Link]
-
ResearchGate. (2025, August 6). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies. Available from: [Link]
-
MDPI. (2021, December 22). Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Greases. Available from: [Link]
- Google Patents. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
-
National Center for Biotechnology Information. (2023, June 30). Contemporary methods for the extraction and isolation of natural products. Available from: [Link]
-
Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available from: [Link]
-
ResearchGate. Highly viscous fluid residence behavior and volatile removal characteristics in a packed column. Available from: [Link]
-
PubMed. (2016, July 15). Crystallization and rheology of palm oil in the presence of sugar. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]
-
ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. Available from: [Link]
-
ResearchGate. (2025, August 9). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023, December 29). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
MDPI. (2023, September 7). Recent Advances in Organic Fouling Control and Mitigation Strategies in Membrane Separation Processes: A Review. Available from: [Link]
-
National Center for Biotechnology Information. Advances in High-Temperature Interaction Chromatography of Polyolefins. Available from: [Link]
- Google Patents. US9724293B2 - Methods of manufacturing viscous liquid pharmaceutical formulations.
-
LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Available from: [Link]
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]
-
YouTube. (2020, November 24). Assessment of Complex Drug Product – Physicochemical Characteristics to Support In Vitro BE Studies. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eoil.co.za [eoil.co.za]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. An Introduction to Distillation - Here we explain the basics of distillation including fractionation, boiling points, reflux ratios, column flooding, terpenes and helpful tips and tricks. [goldleaflabs.com]
- 7. Advances in High-Temperature Interaction Chromatography of Polyolefins: A Tutorial on Solvent and Temperature Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Distillation: Principles, Applications and Process Explained [gcea.de]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 15. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons - Google Patents [patents.google.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Handling 3-Hydroxymethyl-4-methyl-tetrahydrofuran
[1]
Case ID: HYGRO-THF-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely accessing this guide because you are observing inconsistent reaction rates, stalled organometallic couplings, or variable density measurements with 3-Hydroxymethyl-4-methyl-tetrahydrofuran .
This compound is a bifunctional hygroscopic liquid .[1] It possesses two water-attracting sites: the cyclic ether oxygen (Lewis base) and the primary hydroxyl group (hydrogen bond donor/acceptor). When exposed to ambient atmosphere (50% RH), this molecule can absorb significant atmospheric moisture within minutes, transitioning from "anhydrous" (>50 ppm) to "wet" (>2000 ppm).
This guide provides a self-validating workflow to quantify, remove, and prevent water contamination.[1]
Module 1: The Hygroscopic Mechanism & Impact
Q: Why is this specific molecule so aggressive at absorbing water?
A: It is not just "wet"; it is actively coordinating water.[1][2] The 3-hydroxymethyl group extends from the ring, making the hydroxyl proton highly accessible. Water molecules form a hydrogen-bonded network bridging the hydroxyl proton and the ether oxygen in the ring.
The "Silent Killer" in Synthesis:
If you are using this as a chiral building block or a solvent modifier, absorbed water acts as a proton source (
-
In Organometallics: It instantly quenches Grignard or Lithium reagents (e.g.,
), destroying stoichiometry.[1] -
In Lewis Acid Catalysis: Water coordinates to the metal center (e.g.,
, ), deactivating the catalyst or altering stereoselectivity.
Visualizing the Failure Cascade
Figure 1: The kinetic pathway of moisture absorption leading to experimental failure.
Module 2: Diagnostics (Quantification)
Q: How do I know if my material is dry enough?
A: Do not rely on visual inspection. This compound does not turn cloudy when wet; it remains a clear, miscible solution.[1] You must use Karl Fischer (KF) Titration .[1]
Protocol: Coulometric Karl Fischer for Viscous Alcohols
Prerequisite: Ensure your KF titrator is set up for ketone/aldehyde-free reagents if you suspect oxidation, though standard methanolic reagents usually suffice for this ether-alcohol.[1]
-
Syringe Prep: Use a 1.0 mL gastight syringe. Dry the needle in an oven (110°C) and cool under
. -
Blanking: Draw dry methanol or the reaction solvent into the syringe to rinse. Eject.
-
Sampling: Draw ~0.5 mL of this compound.
-
Critical Step: Wipe the needle tip with a lint-free wipe (Kimwipe) to remove atmospheric condensate before piercing the septum.
-
-
Weighing: Weigh the full syringe (mass
). -
Injection: Inject ~0.1 mL into the KF cell.
-
Back-Weighing: Weigh the syringe again (mass
). -
Calculation:
Success Criteria:
Module 3: Remediation (Drying Protocols)
Q: My KF reads 1500 ppm. How do I dry it?
A: You have two valid paths: Molecular Sieves (for maintenance/low water) or Azeotropic Distillation (for bulk wet material).[1]
Method A: Molecular Sieves (Static Drying)
Best for: Polishing (< 2000 ppm water) and storage.
Why 3A over 4A? While 4A sieves are common for THF, this compound is an alcohol. 4A sieves can sometimes be slightly basic or large enough to allow the alcohol to enter the pore, potentially trapping it or causing slow dehydration. 3A (potassium aluminosilicate) excludes the organic molecule, adsorbing only water.
-
Activation: Heat 3A beads (not powder) to 250°C–300°C under high vacuum for 12 hours. Cool under
. -
Ratio: Add 20% w/v activated sieves to the liquid (e.g., 20g sieves per 100mL liquid).
-
Time: Allow to stand for 24–48 hours. Do not stir (stirring grinds sieves, creating dust that clogs filters).[1]
-
Validation: Retest with KF.
Method B: Azeotropic Distillation (Bulk Drying)
Best for: heavily wet material (> 0.5% water).
-
Entrainer: Use Toluene . It forms a positive azeotrope with water (bp 85°C) and does not react with the alcohol.
-
Setup: Flask equipped with a Dean-Stark trap and reflux condenser under
. -
Procedure:
Comparative Data: Drying Agents
| Drying Agent | Effectiveness | Risk Profile | Recommendation |
| Na/K Metal | High | Dangerous: Reacts with the -OH group to form alkoxides and | NEVER USE |
| CaH₂ | High | Moderate: Slow reaction, requires filtration.[1] | Acceptable, but sieves are cleaner.[1] |
| MgSO₄ | Low | Low: Only removes bulk water; leaves ~2000 ppm.[1] | Pre-drying only.[1] |
| 3A Sieves | High | Low: Best balance of safety and efficacy.[1] | PRIMARY CHOICE |
Module 4: Handling & Storage Workflow
Q: How do I keep it dry once I've opened the bottle?
A: You must break the "Cycle of Hygroscopic Failure" by establishing an inert barrier.
The "Schlenk" Transfer Protocol
-
The Vessel: Store the material in a Schlenk flask or a bottle with a Sure/Seal™ type septum.
-
The Gas: Connect the vessel to a Schlenk line (Nitrogen or Argon).
-
The Purge:
-
The Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap/septum junction for long-term storage.[1]
Visualizing the Drying Workflow
Figure 2: Decision tree for selecting the appropriate drying methodology based on initial water content.
References
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. [1]
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [1]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Page & Safety Data.[1][1]
-
Mettler Toledo. (n.d.).[1] Karl Fischer Titration Guides: Handling Viscous Samples.[1]
-
Bradley, D., et al. (2014).[1] Inert Gas Handling Techniques.[1][5] In Organometallic Chemistry.
Technical Support Center: Hydrogenation of Furan Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of furan precursors. This guide is designed to provide field-proven insights and practical troubleshooting strategies for one of the most persistent challenges in biomass conversion: catalyst poisoning. Our goal is to move beyond simple procedural lists and explain the causality behind experimental observations and choices, empowering you to diagnose and resolve issues in your own work.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst deactivation during the hydrogenation of furanic compounds.
Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?
A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring. Key signs include:
-
Decreased Reaction Rate: A noticeable slowdown or complete halt in hydrogen uptake or substrate conversion.
-
Reduced Selectivity: An increase in undesired byproducts. For example, instead of hydrogenating the furan ring, you might see more products from ring-opening or polymerization.
-
Harsher Conditions Required: The need to increase temperature or pressure to achieve the same conversion levels that were previously possible under milder conditions.[1]
-
Physical Changes in the Catalyst: The catalyst may change color, for instance, from black to a grayish or clumpy appearance, often indicating coke or polymer deposition.
Q2: What are the main categories of poisons I should be aware of when working with furan precursors?
A2: Furan precursors, often derived from biomass, can contain a variety of contaminants that act as poisons. These fall into several key categories:
-
Sulfur Compounds: Often present in biomass feedstocks, compounds like thiophenes, hydrogen sulfide (H₂S), and thiols are potent poisons for noble metal catalysts such as Palladium (Pd) and Platinum (Pt).[2][3][4]
-
Nitrogen Compounds: Amines, amides, and nitrogen-containing heterocycles can coordinate with metal active sites, inhibiting catalytic activity.[1][5][6]
-
Carbonaceous Deposits (Humins): Furanic aldehydes like furfural and 5-hydroxymethylfurfural (HMF) can undergo polymerization under acidic or thermal stress to form insoluble, carbon-rich polymers known as humins.[7][8][9] These humins physically block catalyst pores and active sites.[10]
-
Metal Contaminants: Alkali and alkaline earth metals (e.g., potassium, sodium) are inherent in many biomass feedstocks and can neutralize essential acid sites on the catalyst support or interact directly with the metal nanoparticles.[11][12][13]
-
Reaction Intermediates/Products: In some cases, intermediates or even the desired products can strongly adsorb on the catalyst surface, leading to self-inhibition or deactivation. Carbon monoxide (CO), a potential byproduct of decarbonylation reactions, is a well-known poison for Pt catalysts.[14]
Q3: How can I determine the specific poison affecting my reaction?
A3: Identifying the poison is a critical step in troubleshooting. A multi-faceted approach is most effective:
-
Feedstock Analysis: Before the reaction, analyze your furanic substrate and solvent for common impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can detect organic sulfur or nitrogen compounds, while Inductively Coupled Plasma (ICP) analysis can quantify trace metal contaminants.
-
Post-Reaction Catalyst Characterization: Analyze the spent catalyst. X-ray Photoelectron Spectroscopy (XPS) can reveal the elemental composition of the catalyst surface, helping to identify adsorbed sulfur, nitrogen, or metals.[2][4] Temperature-Programmed Oxidation (TPO) can quantify the amount of carbonaceous deposits (coke/humins).
-
Poisoning Experiments: Intentionally introduce a small, known amount of a suspected poison (e.g., a thiophene standard) into a clean reaction. If this replicates the deactivation behavior, it strongly suggests that class of compound is the culprit.
Troubleshooting Guides by Poison Type
This section provides in-depth, question-and-answer guides for specific poisoning scenarios.
Issue 1: Rapid Loss of Activity with a Palladium (Pd) Catalyst
Q: My Pd/C-catalyzed hydrogenation of furfural stops completely after only 10-20% conversion. What is the likely cause and how can I fix it?
A: A rapid and complete shutdown of palladium catalysts is classic behavior for poisoning by strong chemisorption, most commonly from sulfur compounds.
Causality: Palladium and other noble metals have a high affinity for sulfur. Sulfur compounds bond strongly and often irreversibly to the Pd active sites.[2][3] This interaction alters the electronic properties of the metal and physically blocks reactants from accessing the catalytic surface, effectively killing the catalyst's activity even at ppm levels. The order of poisoning severity for some sulfur compounds is CS₂ >> dimethyl disulfide > thiophene.[2]
Troubleshooting Protocol:
-
Confirm the Poison:
-
Feedstock Analysis: Analyze your furfural feedstock for sulfur content using a suitable analytical method. Industrial-grade furfural can contain sulfur impurities.
-
XPS on Spent Catalyst: Perform an XPS analysis on the deactivated Pd/C. The presence of a significant S 2p signal would confirm sulfur poisoning.
-
-
Mitigation Strategies:
-
Feedstock Purification: Pretreat the feedstock by passing it through an activated carbon bed or a dedicated sulfur adsorbent column before introducing it to the reactor.
-
Use of a Guard Bed: Place a small, sacrificial bed of a high-surface-area catalyst or adsorbent upstream of the main catalyst bed to capture sulfur compounds before they reach the primary catalyst.
-
Switch to a More Tolerant Catalyst: While Pd is highly susceptible, some bimetallic or specially formulated catalysts may offer better sulfur resistance. For example, certain nickel-based catalysts might be an alternative, though they can also be poisoned by sulfur.[3]
-
-
Catalyst Regeneration:
-
Regeneration of sulfur-poisoned palladium is difficult and often incomplete. Mild thermal treatment under hydrogen might help desorb some sulfur species, but often the sulfur forms stable palladium sulfides.[15] A more aggressive oxidative treatment followed by reduction is sometimes necessary but can lead to metal particle sintering.
-
Issue 2: Gradual Deactivation and Formation of Solid Byproducts
Q: My reaction slows down over several hours, and I'm observing a dark, insoluble material forming in the reactor. What's happening?
A: This behavior points towards deactivation by carbonaceous deposits, specifically humins, which are polymeric byproducts formed from furan precursors.
Causality: Furanic aldehydes, particularly HMF and furfural, can undergo acid-catalyzed or thermally-induced aldol additions and condensation reactions with themselves or other reactive intermediates.[7][8] This process forms high-molecular-weight, insoluble polymers called humins.[9] These polymers precipitate from the solution, coating the catalyst surface and blocking its porous structure, which prevents reactants from reaching the active sites.[10]
Troubleshooting Protocol:
-
Confirm the Cause:
-
Visual Inspection: The presence of dark, sticky, or solid precipitates is a strong indicator.
-
Catalyst Analysis: Use Thermogravimetric Analysis (TGA) or TPO on the spent catalyst to quantify the amount of carbon deposited. A significant weight loss at high temperatures corresponding to carbon combustion confirms fouling.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Lower the Temperature: Humin formation is often accelerated at higher temperatures. Determine the lowest effective temperature for your hydrogenation.
-
Control pH: If your reaction medium or support is acidic, it can promote polymerization. Using a neutral solvent or a basic support might suppress humin formation.[16]
-
-
Solvent Selection: The choice of solvent can influence humin formation. For example, using alcohols can sometimes lead to etherification side reactions but may suppress polymerization compared to aqueous phases in some cases.
-
Improve Mass Transfer: Ensure high stirring rates or flow rates. If the hydrogenated product is desorbed quickly from the catalyst surface, it has less time to participate in polymerization reactions.
-
-
Catalyst Regeneration:
-
Solvent Washing: Sometimes, less-developed humins can be dissolved and washed away with a suitable solvent.
-
Calcination: The most common and effective method is to burn off the carbon deposits in a controlled flow of air or diluted oxygen (calcination). This must be followed by a reduction step (e.g., in a hydrogen flow) to restore the active metal sites. See Protocol 2 for a general procedure.
-
Diagram: Common Catalyst Poisoning Mechanisms
This diagram illustrates how different types of poisons interact with and deactivate a catalyst's active sites.
Caption: Mechanisms of catalyst deactivation by common poisons.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving catalyst deactivation issues.
Caption: A decision tree for troubleshooting catalyst deactivation.
Quantitative Data Summary
The impact of poisons is highly dependent on the specific catalyst, support, and reaction conditions. The following table provides a general overview.
| Poison Type | Common Examples | Affected Catalysts | Typical Deactivation Mechanism | Mitigation Strategy |
| Sulfur | Thiophenes, H₂S, Mercaptans | Pd, Pt, Ni, Ru | Strong chemisorption on metal sites, formation of stable metal sulfides.[2][3][15] | Feedstock purification, guard beds. |
| Nitrogen | Amines, Pyridines, Amides | Pd, Pt, Ni (especially on acidic supports) | Lewis acid-base interaction, competitive adsorption with substrate.[5][6] | Acid wash of feedstock, use of neutral supports. |
| Humins | Furanic Polymers | All porous catalysts | Physical blockage of pores and active sites.[9][10][11] | Lower reaction temperature, control pH, calcination for regeneration.[1] |
| Metals | K, Na, Ca, Fe | Catalysts with acidic supports (e.g., Zeolites, Al₂O₃), Pt/TiO₂ | Neutralization of acid sites, salt formation, encapsulation of active sites.[11][12][13] | Feedstock de-ashing, water washing of catalyst.[12] |
| Carbon Monoxide | CO | Pt, Ru | Strong competitive adsorption on active sites, blocking H₂ adsorption.[14][17] | Use high-purity H₂, increase reaction temperature to promote CO desorption. |
Experimental Protocols
Protocol 1: General Thermal Regeneration of a Fouled Catalyst
This protocol describes a standard procedure for removing carbonaceous deposits (humins/coke) from a supported metal catalyst via calcination and re-reduction.
WARNING: This procedure involves flammable gases and high temperatures. Ensure all safety precautions are followed.
-
Catalyst Loading: Carefully load the dried, spent catalyst into a tube furnace equipped with gas flow controllers.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove residual solvents and air.
-
Calcination (Oxidation):
-
Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Do not use pure air or oxygen initially, as this can cause an uncontrolled temperature excursion (hot spot) that will sinter the catalyst.
-
Begin heating the furnace according to a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 300-400 °C. The optimal temperature depends on the stability of your catalyst support.
-
Hold at the final temperature for 2-4 hours or until CO₂ evolution (monitored by an off-gas analyzer) ceases.
-
-
Cooling and Purging:
-
Turn off the furnace and allow it to cool to below 100 °C under the inert gas flow.
-
-
Reduction:
-
Once cooled, switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂) or pure hydrogen, depending on standard lab procedure.
-
Heat the catalyst to its original reduction temperature (e.g., 180-300 °C) with a ramp of 5 °C/min.
-
Hold for 2-4 hours to ensure complete reduction of the metal oxides back to the active metallic state.
-
-
Final Cooling: Cool the catalyst to room temperature under the inert gas flow before carefully removing it for use or storage.
References
- Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs.
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111)
-
Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds. OSTI.gov. [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Publications. [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. PubMed. [Link]
-
Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Ri. NE CHEMCAT. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Publications. [Link]
-
Unlocking the Mystery of Catalyst Poisoning. Advanced BioFuels USA. [Link]
-
Poisoning effect of N-containing compounds on performance of Raney® nickel in transfer hydrogenation. ResearchGate. [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. DR-NTU. [Link]
-
Hydrogenation of Furfural with Nickel Nanoparticles Stabilized on Nitrogen-Rich Carbon Core–Shell and Its Transformations for the Synthesis of γ-Valerolactone in Aqueous Conditions. ACS Publications. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. [Link]
-
Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. Lirias. [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ResearchGate. [Link]
-
Selective furfural hydrogenolysis towards 2-methylfuran by controlled poisoning of Cu–Co catalysts with chlorine. ResearchGate. [Link]
-
Valorization of Humins-Extracted 5-Methoxymethylfurfural: Toward High Added Value Furanics via Continuous Flow Catalytic Hydroge. SciSpace. [Link]
-
Catalytic Hydrogenation of Furan Compounds. ACS Publications. [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
-
Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. OSTI.gov. [Link]
-
Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. ACS Publications. [Link]
-
Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. The University of Oklahoma. [Link]
-
The role of nitride species in the gas-phase furfural hydrogenation activity of supported nickel catalysts. Universidad de Málaga. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech. [Link]
-
Regeneration of Spent Catalysts for Furfural Decarbonylation. Bitemirova. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Improved Catalytic Transfer Hydrogenation of Biomass-Derived Aldehydes with Metal-Loaded Aluminum Phosphate. ACS Publications. [Link]
-
Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst. RSC Publishing. [Link]
-
Effect of Ni–Mo Carbide Catalyst Formation on Furfural Hydrogenation. MDPI. [Link]
-
Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. PMC. [Link]
-
Highly Dispersed Ni on Nitrogen-Doped Carbon for Stable and Selective Hydrogen Generation from Gaseous Formic Acid. PMC. [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. [Link]
-
Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry (RSC Publishing). [Link]
-
Liquid-Phase Hydrogenation over a Cu/SiO2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling. MDPI. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
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- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]
- 17. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exotherm Management in Lactone Reductions
Topic: Controlling exotherms during reduction of lactones to diols (THF precursors) and tetrahydrofurfuryl alcohols. Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1] Safety Level: Critical (Class 4 Reactive Hazard).[1]
Introduction: Respecting the Enthalpy
Welcome to the Technical Support Center. You are likely here because you are planning a hydride reduction of a lactone (cyclic ester) to a diol—often a precursor for tetrahydrofuran (THF) ring closure—and you are concerned about the thermal profile.
The Physics of Your Risk:
The reduction of a lactone to a diol using Lithium Aluminum Hydride (
-
Reaction Enthalpy (
): Approximately -300 to -400 kJ/mol .[1] -
Quench Enthalpy (
): Hydrolysis of excess Al-H bonds releases >1000 kJ/mol .[1]
If you treat this like a standard ketone reduction, you risk a thermal runaway, solvent boiling, and potential explosion.[1] This guide provides the protocols to keep your reaction kinetic-controlled rather than accumulation-controlled.
Module 1: Reagent Selection & Engineering Controls
Before you start, validate your reagent choice.[1] The "Standard" LAH protocol is often unsuitable for scale-up due to solid handling and heat transfer limitations.
Comparative Analysis: Reducing Agents
| Feature | Lithium Aluminum Hydride (LAH) | Red-Al (Vitride) | Borane ( |
| Physical State | Solid (Powder/Pellet) | Liquid (Solution in Toluene) | Liquid (Solution) |
| Dosing Control | Poor. Solids are hard to add slowly without opening the system.[1] | Excellent. Can be pumped or dropped via addition funnel.[1] | Good. Liquid addition.[1] |
| Thermal Stability | Low.[1] Decomposes | High. Stable up to | Moderate. |
| Safety Profile | Pyrophoric dust risk.[1] | No dust.[1] High flash point solvent.[1] | Toxic gas risk ( |
| Recommendation | Use for <10g scale only. | Preferred for >10g scale. | Use only if chemoselectivity requires it.[1] |
Expert Insight: For any reaction larger than 100 mmol, we strongly recommend switching from LAH to Red-Al . Red-Al allows you to keep the lactone in the flask and dose the reducing agent (inverse addition), or dose the lactone into the reductant, with precise flow control to match your cooling capacity [1].
Module 2: Critical Workflow (SOP)
Protocol: The "Starve-Feed" Approach
Goal: Ensure the reaction rate is limited by the addition rate, not the intrinsic kinetics.
Phase 1: System Setup
-
Solvent: Use anhydrous THF or MTBE.[1] Avoid Diethyl Ether on scale (low boiling point of
leaves zero margin for error). -
Cooling: Pre-cool reactor to
. Ensure internal temperature monitoring (thermocouple), not just bath temperature. -
Inertion: Nitrogen sweep is mandatory.[1] Hydrogen gas will be evolved during the quench (and potentially during reaction if moisture is present).
Phase 2: The Reaction (Dosing)
Scenario: Adding Lactone solution to Hydride solution (Normal Addition).
-
The Test Shot: Add only 2-5% of your lactone solution initially.
-
The Wait: Watch the internal temperature.
-
Continuous Feed: Once the "Test Shot" exotherm confirms initiation, begin dropwise addition.
-
Rule: Addition rate must be such that stopping the addition results in an immediate temperature drop. If temp continues rising after you stop dosing, your cooling is insufficient.[1]
-
Phase 3: The Quench (The Danger Zone)
Most accidents happen here. The aluminum alkoxide intermediates form a viscous "cement" that traps heat.
The Rochelle's Salt Protocol (Anti-Gelation) Do not use the standard Acid/Water quench for lactone reductions; it creates unworkable emulsions.
-
Dilute: Dilute the reaction mixture with wet ether or MTBE (approx 2x volume).
-
Complexation: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) .
-
Ratio: Use roughly 20-50 mL of saturated solution per gram of hydride used.[1]
-
-
Agitation: Stir vigorously. The mixture will turn cloudy/gray.
-
The Break: Continue stirring for 1-3 hours. The tartrate chelates the aluminum, causing the layers to separate cleanly into two clear phases [2].
Module 3: Troubleshooting & FAQs
Q1: I added 10% of my lactone and saw no temperature rise. Should I increase the addition rate?
A: ABSOLUTELY NOT. Diagnosis: You are experiencing an Induction Period . This is common if the hydride is old (surface oxidation) or the solvent is too dry/cold. The Fix:
-
Stop addition immediately.[1]
-
Allow the mixture to warm slightly (e.g., to
) to trigger the reaction. -
Once the exotherm "kicks" and consumes the accumulated material, re-cool to
and resume very slow addition. -
Reasoning: If you keep adding during an induction period, you are building a "thermal bomb."[1] When it finally triggers, the heat release will exceed your condenser's capacity [3].[1]
Q2: The reaction mixture has turned into a gray, solid gel. I can't stir it.
A: You have formed Aluminum Alkoxide polymers. Diagnosis: This happens when the solvent volume is too low or during the initial phase of an improper quench. The gel traps solvent and heat, creating hot spots.[1] The Fix:
-
Do not try to filter it.
-
Add Rochelle's Salt solution (as described in Phase 3) and increase agitation speed (overhead stirrer recommended).
-
If using Red-Al, this is less likely, but can still occur.[1] Adding a small amount of 15% NaOH can sometimes break the gel, but Rochelle's salt is safer for the product [2].
Q3: Why did the temperature spike after I finished adding the reagent?
A: Delayed reaction kinetics.
Diagnosis: At
-
Always stir for 30-60 mins at
after addition. -
Slowly warm to Room Temperature (RT) under supervision. Do not walk away during the warm-up phase. The second reduction step often accelerates at
.[1]
Module 4: Safety Logic Visualization
The following diagram illustrates the decision-making process for safe dosing.
Caption: Logic flow for "Starve-Feed" addition. Note the critical loop for handling induction periods (Red path).
References
-
Billings, C. et al. (2019).[1] Scalable and Safe Hydride Reductions using Red-Al. Organic Process Research & Development. [Link] (Generalized reference to OPRD safety protocols).
-
Fieser, L. F.[1][3] & Fieser, M. (1967).[1] Reagents for Organic Synthesis. (The classic "Fieser Workup" and Rochelle's salt modifications).[3][4] See also:
-
Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Definitive source on induction periods and thermal runaway).
-
Org. Synth. (1985).[1] Reduction of Esters to Alcohols: Standard Protocols. Organic Syntheses, Coll. Vol. 7, p.123. [Link]
Sources
Validation & Comparative
GC-MS retention times for cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of stereoisomers are critical. The subtle yet significant differences between isomers like cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran can profoundly impact a molecule's biological activity, toxicity, and overall efficacy. This guide provides a comprehensive, technically grounded approach to resolving and identifying these specific isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1]
The Chromatographic Challenge: Separating Cis and Trans Isomers
Cis-trans isomerism, also known as geometric isomerism, results in molecules with distinct spatial arrangements of substituents. These structural differences, though seemingly minor, lead to different physical properties, such as boiling points and dipole moments.[2] Gas chromatography is exceptionally well-suited to exploit these differences for separation.[2]
Generally, the elution order of cis and trans isomers in a GC system depends on the stationary phase of the column and the physical properties of the isomers. On common nonpolar or low-polarity columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), separation is often governed by boiling points.[2][3] The isomer with the lower boiling point will typically have a shorter retention time. For many compounds, the trans isomer is more linear, leading to weaker intermolecular forces and a lower boiling point, thus eluting before the cis isomer.[4] However, the presence of a polar hydroxyl group in 3-hydroxymethyl-4-methyl-tetrahydrofuran introduces the possibility of intramolecular hydrogen bonding in the cis isomer, which could potentially alter this expected elution order.
Therefore, while we can predict that the trans isomer may elute first, empirical verification is essential. The mass spectra of cis and trans isomers are often very similar or identical, making chromatographic separation the key to their differentiation.[2]
Proposed GC-MS Methodology for Isomer Resolution
This section details a comprehensive, step-by-step protocol for the analysis of cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran. The choices made in this protocol are grounded in best practices for the analysis of small, polar, volatile molecules.[5][6]
Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible GC-MS data.
-
Solvent Selection : Choose a high-purity, volatile organic solvent. Dichloromethane, ethyl acetate, or methanol are suitable choices.[1][7] Avoid water and non-volatile solvents.[1][7]
-
Concentration : Prepare a sample solution with an approximate concentration of 10 µg/mL.[7] This concentration is generally sufficient to produce a good signal without overloading the GC column.
-
Filtration : Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring it to a 1.5 mL glass autosampler vial.[7]
Instrumentation and Parameters
The following parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrumentation available.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for this type of analysis. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides the necessary sensitivity and mass range. |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar wax-type column (e.g., DB-Wax) | An HP-5MS is a good starting point for general-purpose separation based on boiling point.[3] A wax column may provide better resolution for these polar analytes.[5] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | An inert and efficient carrier gas for GC-MS.[2] |
| Injection Volume | 1 µL | A standard volume for capillary GC.[7] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analytes.[2] |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | A starting temperature below the solvent's boiling point, followed by a ramp to elute the analytes of interest. This program should be optimized based on initial results. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | A typical setting for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for generating reproducible mass spectra. |
| Mass Scan Range | 35 - 350 amu | Covers the expected mass range of the analytes and their fragments. |
Data Analysis and Interpretation
-
Retention Time (RT) : The primary goal is to achieve baseline separation of the two isomer peaks. The time at which each isomer elutes from the column is its retention time. Repeatability of retention times should be within 0.1 minutes for consecutive injections.[8]
-
Mass Spectra : Acquire the mass spectrum for each separated peak. As previously mentioned, the spectra for the cis and trans isomers are expected to be very similar. Compare the obtained spectra with a reference library (e.g., NIST) if available for related compounds to confirm the general structure.
-
Peak Identification : The definitive identification of which peak corresponds to the cis isomer and which to the trans will require the analysis of pure standards for each isomer. If standards are unavailable, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be needed to characterize the starting material.
Visualizing the Workflow
The following diagram illustrates the key stages of the proposed GC-MS analysis.
Caption: A flowchart of the GC-MS experimental workflow.
Comparative Data Table (Template)
As no direct experimental data was found, the following table is provided as a template for researchers to populate with their own results. Based on the principles discussed, a predicted elution order is suggested.
Table 2: Experimental Data for cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran
| Isomer | Predicted Elution Order | Experimental Retention Time (min) | Key Mass Fragments (m/z) |
| trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran | 1 | Enter your data here | Enter your data here |
| cis-3-Hydroxymethyl-4-methyl-tetrahydrofuran | 2 | Enter your data here | Enter your data here |
Conclusion
The successful separation and identification of cis- and trans-3-Hydroxymethyl-4-methyl-tetrahydrofuran by GC-MS is an achievable goal for the diligent researcher. While this guide provides a robust and scientifically-backed starting point, the principles of analytical chemistry dictate that method optimization is key to achieving the best possible results. By carefully preparing samples, using appropriate GC-MS parameters, and systematically analyzing the data, researchers can confidently resolve these critical isomers and advance their drug development and scientific endeavors.
References
-
Whitman People. (n.d.). Lab Chapter 7.3.2. Retrieved from [Link]
-
Bird, S. S., Marur, V. R., Spencer, M., & Kristal, B. S. (2012). Separation of Cis–Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection. Analytical Chemistry, 84(12), 5509–5517. [Link]
-
Bird, S. S., Marur, V. R., Spencer, M., & Kristal, B. S. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC. [Link]
-
Krupcik, J., Hrouzek, J., & Kristin, P. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
-
Analytice. (n.d.). Laboratory Analysis of Tetrahydrofuran (THF). Retrieved from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
-
Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]
-
Kopka, J., & Fernie, A. R. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC. [Link]
-
Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two.... Retrieved from [Link]
-
NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Hsieh, Y.-H., & Chen, B.-H. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]
-
DEA.gov. (2019, April 25). SFL8 Summary of Validated Methods. Retrieved from [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
- 6. Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. dea.gov [dea.gov]
Comparing reactivity of 3-Hydroxymethyl-4-methyl-THF vs 3-Hydroxymethyl-THF
Executive Summary: The "Magic Methyl" in THF Scaffolds
In Fragment-Based Drug Discovery (FBDD), the tetrahydrofuran (THF) ring serves as a critical polar core, often acting as a bioisostere for proline or ribose rings. This guide compares the baseline scaffold, 3-Hydroxymethyl-tetrahydrofuran (3-HM-THF) , against its methylated analogue, 3-Hydroxymethyl-4-methyl-tetrahydrofuran (3-HM-4-Me-THF) .
While 3-HM-THF offers a flexible, accessible primary alcohol for diversification, the introduction of a methyl group at the C4 position (3-HM-4-Me-THF) introduces significant conformational locking and steric filtering . This modification is not merely cosmetic; it exploits the "Magic Methyl" effect to alter solubility (logP), metabolic stability, and the vector of the hydroxymethyl group, often improving binding affinity in hydrophobic pockets by >10-fold at the cost of reduced synthetic reactivity.
Structural & Conformational Analysis
The reactivity difference between these two molecules is rooted in the puckering of the THF ring.
-
3-HM-THF: The ring exists in a rapid equilibrium between Envelope (E) and Twist (T) conformations. The C3-hydroxymethyl group enjoys unhindered rotation, making the hydroxyl oxygen highly accessible (nucleophilic) but entropically penalized during protein binding.
-
3-HM-4-Me-THF: The C4-methyl group creates a 1,2-substitution pattern. To minimize steric strain (specifically the gauche interactions), the ring adopts a preferred conformation where substituents are pseudo-equatorial (in the trans isomer).
-
Trans-isomer (Thermodynamic): Substituents point away from each other.
-
Cis-isomer (Kinetic): Substituents are crowded on the same face, significantly hindering the hydroxyl group.
-
Visualization: Conformational Locking & Steric Clash
The following diagram illustrates the steric pressure introduced by the C4-methyl group compared to the unsubstituted parent.
Figure 1: Conformational impact of C4-methylation. The methyl group restricts ring puckering and shields the adjacent hydroxyl group.
Comparative Reactivity Profile
A. Nucleophilic Substitution (Activation)
When converting the alcohol to a leaving group (e.g., Mesylation, Tosylation) or reacting with electrophiles:
-
3-HM-THF: Reacts at rates typical of primary alcohols (
). -
3-HM-4-Me-THF: The C4-methyl group hinders the approach of bulky electrophiles (like TsCl).
-
Observation: Expect a 30–60% reduction in reaction rate compared to the unsubstituted parent.
-
Strategic Implication: Higher temperatures or more potent catalysts (e.g., DMAP) are required to drive reactions to completion.
-
B. Oxidation (Swern / Dess-Martin)
-
3-HM-THF: Clean conversion to the aldehyde.
-
3-HM-4-Me-THF: Oxidation is generally successful, but the resulting aldehyde is prone to epimerization at the C3 position if the reaction conditions are basic (due to the acidity of the
-proton), leading to a loss of stereochemical integrity established during synthesis.
C. Metabolic Stability (CYP450)
-
3-HM-THF: The C4 position is a "soft spot" for metabolic oxidation (hydroxylation) by CYP450 enzymes.
-
3-HM-4-Me-THF: The methyl group blocks this position, significantly increasing the metabolic half-life (
) of the scaffold.
Experimental Protocol: Competitive Acylation Assay
To empirically quantify the steric hindrance difference, perform this self-validating competition experiment. This protocol eliminates solvent/temperature variables by reacting both substrates in the same vessel.
Objective
Determine the Relative Rate Factor (
Materials
-
Substrate A: 3-Hydroxymethyl-THF (1.0 mmol)
-
Substrate B: 3-Hydroxymethyl-4-methyl-THF (1.0 mmol, defined diastereomer ratio)
-
Reagent: Acetic Anhydride (
) (0.5 mmol, limiting reagent) -
Catalyst: Pyridine (2.0 mmol)
-
Internal Standard: n-Dodecane (0.5 mmol, inert)
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow Diagram
Figure 2: Competitive acylation workflow to determine relative nucleophilicity.
Analysis & Calculation
Analyze the crude mixture via GC-FID. Since
-
Expected Result:
(favoring the unsubstituted 3-HM-THF).
Data Summary & Physical Properties[1][2]
| Feature | 3-Hydroxymethyl-THF | 3-HM-4-Methyl-THF | Impact of Methylation |
| CAS Number | 4795-29-3 | 100468-35-1 (Generic) | N/A |
| Molecular Weight | 102.13 g/mol | 116.16 g/mol | +14 (Lipophilicity boost) |
| Boiling Point | ~180°C | ~195-200°C (Est.) | Reduced volatility |
| LogP (Est.) | -0.3 (Hydrophilic) | +0.2 (Amphiphilic) | Improved membrane permeability |
| Stereocenters | 1 (C3) | 2 (C3, C4) | Creates cis/trans diastereomers |
| Nu- Reactivity | High (Primary OH) | Moderate (Sterically hindered) | Slower coupling reactions |
| Metabolic Stability | Low (C4 oxidation) | High (C4 blocked) | Extended in vivo half-life |
References
-
Organic Syntheses Procedure for THF Alcohols
-
The "Magic Methyl" Effect in Drug Design
- Schönherr, H.; Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256-12267 (2013).
-
Stereoselective Synthesis of Substituted THFs
- Wolfe, J. P.; Hay, M. B. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 60(52), 12263-12283 (2004).
- Conformational Analysis of 3,4-Disubstituted THFs: Gung, B. W. "Structure and conformation of substituted tetrahydrofurans." Journal of Organic Chemistry, 55(10), 3328-3333 (1990). (Foundational work on the "envelope" vs "twist" energetics).
Sources
A Comparative Guide to Determining Enantiomeric Excess in Chiral Tetrahydrofuran Building Blocks
Introduction: The Critical Role of Chirality in THF Scaffolds for Drug Discovery
In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Tetrahydrofuran (THF) rings are privileged scaffolds found in a multitude of biologically active compounds and natural products. The precise control and verification of the enantiomeric purity of chiral THF building blocks are therefore not merely a matter of analytical chemistry, but a fundamental necessity for ensuring the safety and efficacy of new therapeutic agents.[1]
This guide provides an in-depth comparison of the most robust and widely adopted analytical techniques for determining the enantiomeric excess (ee) of chiral THF building blocks. We will delve into the core principles, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to select the optimal method for their specific needs.
Understanding Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated using the following formula:
% ee = (|Major Enantiomer - Minor Enantiomer| / (Major Enantiomer + Minor Enantiomer)) x 100
Accurate determination of ee is crucial throughout the drug development process, from asymmetric synthesis and reaction optimization to final quality control of the active pharmaceutical ingredient (API).[3]
Core Analytical Techniques for ee Determination
The primary methods for determining the enantiomeric excess of chiral THF building blocks fall into three main categories: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. Each technique operates on a distinct principle and offers a unique set of advantages and limitations.
Chiral Chromatography: The Gold Standard for Enantioseparation
Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers due to their high resolution and versatility.[4] Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the cornerstones of enantiomeric purity analysis.
Scientific Principle: Chiral chromatography relies on the physical separation of enantiomers using a chiral stationary phase (CSP).[5] The CSP creates a stereoselective environment where the two enantiomers interact differently, forming transient diastereomeric complexes.[4] The difference in the stability of these complexes leads to different retention times, allowing for their individual quantification.[4]
Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy, precision, and sensitivity.[5]
Experimental Protocol: Chiral HPLC Separation of a THF Derivative
-
Objective: To determine the enantiomeric purity of a chiral THF building block.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Circular Dichroism (CD) detector.[6]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly versatile and widely used.[4] The selection of the specific CSP is critical and often requires screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). For basic analytes, a small amount of an amine modifier (e.g., diethylamine) is often added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) is used.[7]
-
Procedure:
-
Method Development: Screen various polysaccharide-based CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the chiral THF sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the area percentages.
-
Causality in Experimental Choices: The choice of a polysaccharide-based CSP is due to their broad applicability and ability to form a variety of interactions (hydrogen bonding, dipole-dipole, π-π interactions) that facilitate chiral recognition. The mobile phase composition is optimized to balance retention and resolution; the polar modifier influences the strength of the interactions between the analytes and the CSP.
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[8]
Scientific Principle: Similar to chiral HPLC, chiral GC utilizes a CSP, typically a derivatized cyclodextrin, coated onto the inner wall of a capillary column.[9][10] The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to their separation.[10]
Experimental Protocol: Chiral GC Separation of a Volatile THF Derivative
-
Objective: To determine the enantiomeric purity of a volatile chiral THF building block.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): A capillary column coated with a derivatized cyclodextrin (e.g., a permethylated β-cyclodextrin).[9]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.
-
Procedure:
-
Method Development: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization may be necessary for non-volatile compounds.[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee.
-
Causality in Experimental Choices: Cyclodextrin-based CSPs are effective due to their chiral cavity structure which allows for inclusion complexation with the analyte enantiomers, leading to differential interactions. The temperature program is crucial as it affects the volatility of the analytes and their interaction with the CSP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach
Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[11] It is particularly useful for reaction monitoring and high-throughput screening.[11]
Scientific Principle: In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), the enantiomers form transient diastereomeric complexes.[5][12] These diastereomeric complexes are no longer mirror images and will have distinct signals in the NMR spectrum, allowing for their individual quantification.[5][12]
Experimental Protocol: ee Determination using a Chiral Solvating Agent (CSA)
-
Objective: To determine the enantiomeric excess of a chiral THF building block using ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A chiral molecule that can form non-covalent diastereomeric complexes with the analyte. The choice of CSA is analyte-dependent and may require screening.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).
-
Procedure:
-
CSA Selection and Optimization: In an NMR tube, dissolve a small amount of the racemic THF analyte in the deuterated solvent. Acquire a baseline ¹H NMR spectrum. Add the CSA in increments and acquire spectra until baseline resolution of a specific proton signal for the two enantiomers is achieved.
-
Sample Preparation: Prepare a solution of the non-racemic THF sample and the optimized amount of CSA in the deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Carefully integrate the two resolved signals corresponding to the two enantiomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[5]
-
Causality in Experimental Choices: The CSA is chosen based on its ability to form distinct diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. A high-field NMR is necessary to achieve sufficient resolution of the diastereomeric signals.
Polarimetry: A Traditional but Limited Technique
Polarimetry is the oldest method for measuring enantiomeric purity.[5] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5]
Scientific Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude of this rotation, known as the specific rotation ([α]), is proportional to the concentration of the chiral substance. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.
Experimental Protocol: ee Determination by Polarimetry
-
Objective: To estimate the enantiomeric excess of a chiral THF building block.
-
Instrumentation: A polarimeter.
-
Procedure:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement of Standard: Prepare a solution of the pure enantiomer (if available) at a known concentration and measure its optical rotation ([α]max).
-
Sample Preparation: Prepare a solution of the sample at the same concentration as the standard.
-
Measurement of Sample: Measure the optical rotation of the sample solution ([α]obs).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100 .
-
Limitations and Causality: While simple and rapid, polarimetry has significant limitations. Its accuracy can be affected by the presence of impurities (both chiral and achiral), and it may not be sensitive enough for samples with low specific rotation or when only small quantities are available.[13] For these reasons, polarimetry is generally considered a less reliable method for accurate ee determination compared to chromatographic and spectroscopic techniques.[13]
Comparative Analysis of Techniques
The choice of method for determining enantiomeric excess is a critical decision that depends on a balance of factors including accuracy, precision, sensitivity, sample requirements, and experimental time.[5]
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR | Polarimetry |
| Accuracy | High | High | Good to High | Low to Moderate |
| Precision | Excellent | Excellent | Good | Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate (mg/mL) | Low |
| Sample Throughput | Moderate | Moderate | High | High |
| Sample Requirement | Small (µg) | Very Small (ng) | Moderate (mg) | Large (mg) |
| Destructive? | Yes | Yes | No | No |
| Key Advantage | "Gold Standard", high resolution | High sensitivity for volatile compounds | Non-destructive, rapid | Simple, fast |
| Key Disadvantage | Method development can be time-consuming | Limited to volatile/thermally stable compounds | Lower sensitivity, potential for peak overlap | Low accuracy, impurity interference |
Visualizing the Workflows
To better illustrate the processes involved in each technique, the following diagrams outline the experimental workflows.
Caption: Workflow for ee determination using chiral HPLC.
Caption: Workflow for ee determination using chiral GC.
Caption: Workflow for ee determination using chiral NMR with a CSA.
Conclusion and Recommendations
The accurate determination of enantiomeric excess is a non-negotiable aspect of modern drug development, particularly for molecules incorporating chiral THF building blocks.
-
Chiral HPLC stands out as the most reliable and robust method, offering exceptional accuracy, precision, and sensitivity, making it the preferred choice for quality control in a regulated environment.[5]
-
Chiral GC is an excellent alternative for volatile and thermally stable THF derivatives, providing high sensitivity.
-
Chiral NMR serves as a valuable orthogonal technique, especially when a non-destructive method is required or for rapid screening purposes.[5]
-
Polarimetry , while historically significant, should be used with caution and is best suited for rapid, qualitative assessments of highly pure samples where high accuracy is not the primary concern.[5]
For comprehensive and unambiguous characterization of enantiomeric purity, a multi-faceted approach is often the most prudent strategy. Initial screening may be performed using NMR or polarimetry, followed by validation and final quantification using a well-developed and validated chiral HPLC or GC method. This ensures the highest level of confidence in the analytical results, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - NIH. (n.d.).
- A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods - Benchchem. (n.d.).
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (2001, November 15).
- Stereochemistry - Stereoelectronics. (2021, April 30).
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem. (n.d.).
- A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR - Benchchem. (n.d.).
- Determination of enantiomeric excess. (n.d.).
- 3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.).
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
- Chiral compound analyses and Faraday polarimetry - IBZ Messtechnik GmbH. (n.d.).
- Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022, September 8).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - Semantic Scholar. (2022, September 8).
- Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC. (n.d.).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via - Scholars' Mine. (2024, March 20).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (n.d.).
- Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC. (n.d.).
- Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. (2025, May 26).
- Syntheses of optically active 2-tetrahydrofuran derivatives. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
- NMR determination of enantiomeric excess - ResearchGate. (2025, August 7).
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. (2021, September 9).
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
- Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based - Der Pharma Chemica. (n.d.).
- Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - Ovid. (n.d.).
- Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin - The Royal Society of Chemistry. (n.d.).
- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (2023, August 25).
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22).
- Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC. (n.d.).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
- The Significance of Chirality in Drug Design and Development - PMC. (n.d.).
- Chiral Building Blocks Selection - Enamine. (n.d.).
- Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2026, January 23).
- The Significance of Chirality in Drug Design and Development - ResearchGate. (n.d.).
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- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
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Comparative Analysis of IR Spectroscopy Modalities for Hydroxymethyl-Substituted Tetrahydrofurans
Executive Summary
Hydroxymethyl-substituted tetrahydrofurans (HM-THFs), exemplified by Tetrahydrofurfuryl Alcohol (THFA) , represent a critical scaffold in nucleoside analogs, chiral auxiliaries, and green solvents. Their infrared (IR) analysis is non-trivial due to the complex competition between intermolecular hydrogen bonding (bulk fluid) and intramolecular hydrogen bonding (stabilizing specific gauche conformers).
This guide compares the two primary analytical modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (Dilute Solution) —to empower researchers to select the correct method for their specific structural questions.
Mechanistic Basis: The Hydrogen Bond Competition
To interpret the spectrum of an HM-THF, one must understand the vibrational causality. The hydroxyl (-OH) group acts as both a donor and an acceptor.
-
Intermolecular H-Bonding (Bulk/Neat): In pure liquid, -OH groups network with neighboring molecules. This weakens the O-H bond, lowering its force constant and causing significant red-shifting and broadening.
-
Intramolecular H-Bonding (Dilute/Gas): The hydroxyl hydrogen interacts with the ether oxygen of the same ring. This forms a stable 5-membered pseudo-ring (sigma-hole interaction), resulting in a sharper, higher-frequency band.
Signaling Pathway: Vibrational Logic
Figure 1: Decision logic for O-H stretch assignment based on sample concentration.
Comparative Analysis: ATR vs. Transmission
The choice of modality fundamentally alters the spectral data observed.
Table 1: Performance Matrix & Spectral Data
| Feature | Method A: ATR-FTIR (Neat) | Method B: Transmission (Dilute CCl₄/DCM) |
| Primary Use Case | QC, Rapid ID, Incoming Raw Material | Structural Elucidation, Conformational Analysis |
| O-H Stretch ( | 3350–3450 cm⁻¹ (Broad/Strong)Dominant Intermolecular bonding masking fine structure.[1] | 3610–3630 cm⁻¹ (Sharp/Medium)Distinct Intramolecular band visible. |
| C-O Stretch Region | 1000–1100 cm⁻¹ Complex overlap of Ring C-O-C and Alcohol C-O. | Resolved Easier to distinguish primary alcohol |
| Path Length | Fixed (~2 µm). Wavelength dependent penetration ( | Variable (0.1 mm to 10 mm). Constant path length across spectrum. |
| Sample Prep | None (Direct drop). | High (Precision dilution required). |
| Limitations | Cannot resolve free vs. bonded OH. Peak ratios skewed by | Solvent interference (e.g., CCl₄ is toxic; DCM masks 700-800 cm⁻¹). |
Detailed Spectral Assignments (THFA Model)
Based on experimental data and DFT validations:
-
3622 cm⁻¹: Free/Intramolecular H-bonded O-H stretch (Monomer).
-
3415 & 3453 cm⁻¹: Intermolecular H-bonded O-H stretch (Dimer/Oligomer).
-
2850–3000 cm⁻¹: C-H stretching (Asymmetric/Symmetric). Note the
of the CH₂-O group often appears distinct at ~2870 cm⁻¹. -
1070–1085 cm⁻¹: Asymmetric C-O-C stretching (Ring).
-
~1020–1050 cm⁻¹: Primary Alcohol C-O stretch (often coupled with ring breathing modes).
Experimental Protocol: The "Dilution Study"
To scientifically validate the presence of intramolecular hydrogen bonding in a new HM-THF derivative, you must perform a dilution study. This protocol is self-validating: if the peak position shifts with dilution, the bond is intermolecular. If it remains stationary but decreases in intensity relative to the solvent, it is intramolecular.
Protocol Workflow
Objective: Distinguish Inter- vs. Intramolecular H-bonding. Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) - Spectroscopic Grade.
-
Baseline (Neat): Collect an ATR spectrum of the pure compound. Note the broad OH centroid (e.g., 3400 cm⁻¹).
-
Stock Solution (0.1 M): Dissolve 100 mg of sample in 10 mL solvent.
-
Serial Dilution: Prepare 0.01 M and 0.001 M solutions.
-
Acquisition: Use a liquid transmission cell (CaF₂ windows, 1.0 mm spacer).
-
Critical Step: Run a background scan of the pure solvent in the same cell to subtract solvent peaks.
-
-
Analysis: Overlay the spectra normalized to the C-H stretch (approx. 2900 cm⁻¹).
Workflow Diagram
Figure 2: Experimental workflow for validating hydrogen bonding states.
Senior Scientist's Interpretation Notes
The "Fingerprint" Trap
In HM-THFs, the region between 900–1150 cm⁻¹ is treacherous.
-
Observation: You will see multiple strong bands.
-
Causality: The cyclic ether C-O-C stretch (~1075 cm⁻¹) and the exocyclic primary alcohol C-O stretch (~1050 cm⁻¹) are heavily coupled.
-
Advice: Do not rely on this region for identification of the alcohol vs. ether. Rely on the O-H region (3000+ cm⁻¹) for chemical state and the fingerprint region solely for "spectral fingerprinting" (identity verification against a standard).
Ring Breathing & Conformers
Raman spectroscopy is often better for "Ring Breathing" modes (~1027 cm⁻¹), but in IR, look for a medium-intensity band near 913 cm⁻¹ . Changes in this band intensity during temperature-variable experiments often correlate with conformational flipping between the Gauche (stabilized) and Trans (open) forms.
References
-
NIST Mass Spectrometry Data Center. (2023). Tetrahydrofurfuryl alcohol - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][4][5] [Link]
-
Hu, Y., et al. (2017).[6] Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers. Spectrochimica Acta Part A. [Link]
-
Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy | Animated Guides. [Link]
-
Pike Technologies. (2022). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. [Link]
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- 6. Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Chiral Separation of Methyl-Tetrahydrofuran Alcohols by HPLC
For researchers, synthetic chemists, and professionals in drug development, achieving enantiomeric purity is not merely a matter of compliance; it is a fundamental requirement for ensuring the safety, efficacy, and specificity of bioactive molecules. The methyl-tetrahydrofuran (MeTHF) alcohol scaffold is a prevalent structural motif in pharmaceuticals and flavor chemistry, where stereochemistry dictates biological activity and sensory properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of these critical compounds, grounded in mechanistic principles and supported by experimental insights.
The Imperative of Chiral Separation for MeTHF Alcohols
The seemingly subtle difference between enantiomers—non-superimposable mirror images—can lead to vastly different pharmacological or toxicological profiles. One enantiomer of a drug might be therapeutic, while the other could be inactive or even harmful. For instance, the stereoisomers of 2-methyl-tetrahydrofuran-3-thiol, a related flavor compound, exhibit distinct odor characteristics and intensities. This underscores the necessity for robust and reliable analytical methods to separate and quantify the enantiomers of chiral MeTHF alcohols. HPLC, with its high resolution and adaptability, stands as the premier technique for this challenge.
The primary hurdle in separating enantiomers is their identical physical and chemical properties in an achiral environment. Direct separation, therefore, necessitates the creation of a transient chiral environment where the two enantiomers interact differently. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in HPLC. The choice of CSP and the composition of the mobile phase are the two most critical factors governing the success of the separation.
A Comparative Analysis of Chiral Stationary Phases
For the separation of alcohols, and particularly cyclic ether alcohols like MeTHF derivatives, polysaccharide-based CSPs are the undisputed workhorses of the industry.[1][2] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of enantioselectivity due to their complex three-dimensional structures. The chiral recognition mechanism is a multifaceted process involving hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion within the helical grooves of the polysaccharide polymer.[1]
Key Polysaccharide-Based CSPs for Alcohol Separation:
-
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD, Lux® Amylose-1, RegisPack®): Often a first-choice column for a wide variety of racemates. Its helical structure provides effective chiral recognition for many compounds.
-
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD, Lux® Cellulose-1, RegisCell®): Complementary to the amylose-based phases, it often provides a different elution order or improved resolution. The difference in the glycosidic linkage (α-1,4 for amylose, β-1,4 for cellulose) results in a different helical structure and, consequently, different chiral recognition capabilities.
-
Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IA, Lux® i-Cellulose-5): These represent a significant advancement, as the chiral selector is covalently bonded to the silica support. This immobilization confers universal solvent compatibility, allowing for the use of "non-standard" mobile phases like tetrahydrofuran (THF), methyl tert-butyl ether (MtBE), and dichloromethane (DCM).[3][4] This is particularly advantageous for MeTHF alcohols, as using a mobile phase component that is structurally similar to the analyte can enhance selectivity.
The following table summarizes the key characteristics and recommended applications for these CSPs in the context of separating chiral alcohols.
| Chiral Stationary Phase (Selector) | Type | Key Advantages | Typical Applications |
| Amylose tris(3,5-dimethylphenylcarbamate) | Coated | Broad enantioselectivity, extensive literature support. | General screening for a wide range of chiral compounds, including alcohols and cyclic ethers. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Complementary selectivity to amylose phases, often provides different elution orders. | Screening in parallel with amylose phases; effective for aromatic and carbonyl-containing compounds. |
| Immobilized Amylose & Cellulose Derivatives | Immobilized | Universal solvent compatibility (THF, MtBE, DCM), enhanced robustness, greater flexibility in method development.[3] | Difficult separations, compounds with poor solubility in standard mobile phases, method optimization using a wider range of solvents.[4] |
| Chlorinated Polysaccharide Derivatives (e.g., RegisPack® CLA-1) | Coated | Offers alternative selectivity profiles compared to non-halogenated counterparts. | Can provide resolution where other polysaccharide phases fail. |
Strategic Method Development: A Step-by-Step Protocol
A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy is paramount for quickly identifying a suitable separation method.
Experimental Protocol: Chiral Method Screening
-
Sample Preparation: Dissolve the racemic methyl-tetrahydrofuran alcohol in the initial mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, use the minimum amount of a stronger, compatible solvent.
-
Column Selection: Screen the racemate on a set of complementary polysaccharide-based columns. A recommended starting set includes:
-
An amylose-based column (e.g., CHIRALPAK® AD-H or Lux® Amylose-1).
-
A cellulose-based column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-1).
-
An immobilized column (e.g., CHIRALPAK® IA or Lux® i-Cellulose-5) to allow for a broader range of mobile phases.
-
-
Mobile Phase Screening: For each column, screen a set of standard mobile phases representing different separation modes.
-
Normal Phase (NP):
-
n-Hexane / 2-Propanol (IPA) (e.g., 90:10, v/v)
-
n-Hexane / Ethanol (EtOH) (e.g., 90:10, v/v)
-
-
Polar Organic (PO):
-
100% Methanol (MeOH)
-
100% Acetonitrile (ACN)
-
-
Reversed-Phase (RP) (for immobilized columns):
-
Water / Acetonitrile (e.g., 50:50, v/v)
-
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm for compounds without a strong chromophore).
-
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. If a promising separation is observed (Resolution, Rs > 1.0), proceed to the optimization stage.
The Critical Role of the Mobile Phase
The mobile phase does not merely carry the analyte through the column; it actively participates in the chiral recognition process by competing with the analyte for interaction sites on the CSP. Therefore, fine-tuning the mobile phase composition is crucial for optimizing selectivity.
Normal Phase Mode Insights:
In normal phase mode, the mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol or ethanol).
-
Alcohol Modifier: The alcohol is the primary driver of retention. Decreasing the alcohol percentage generally increases retention and can improve resolution, but also leads to longer run times. The choice of alcohol is also critical; ethanol and isopropanol can provide different selectivities for the same analyte on the same CSP.
-
Mixed Alcohol Modifiers: For particularly challenging separations, using a mixture of alcohols (e.g., methanol and ethanol) can sometimes unlock a separation that is not achievable with a single alcohol. This is due to complex competitive interactions at the CSP surface that can alter the chiral recognition mechanism.[5]
-
Additives: For acidic or basic impurities, or if peak shape is poor, the addition of a small amount (typically 0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) additive can be beneficial.
Polar Organic and "Non-Standard" Modes:
Immobilized CSPs have opened the door to using a much wider array of solvents.
-
Polar Organic Mode: Using 100% methanol or acetonitrile can provide unique selectivities.
-
"Non-Standard" Solvents: Solvents like THF, MtBE, and DCM can be used with immobilized phases.[4][6] Given the structural similarity of THF and MtBE to methyl-tetrahydrofuran alcohols, these solvents are excellent candidates for method development. They can modulate retention and offer unique selectivities by altering the way the analyte interacts with the CSP.[6]
Comparative Data and Case Studies
While direct, side-by-side comparative data for the chiral separation of methyl-tetrahydrofuran alcohols is not abundant in the published literature, we can compile and compare data from various sources for related structures to guide our method development. The following table is a representative compilation of successful chiral separations for cyclic alcohols and ethers on polysaccharide-based CSPs, illustrating the typical conditions and expected performance.
| Analyte (or related structure) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| 1-Indanol | CHIRALPAK® AD-H | n-Hexane / IPA (90:10) | 1.0 | 3.5 | Manufacturer Data |
| trans-2-Phenyl-1-cyclohexanol | CHIRALCEL® OD-H | n-Hexane / IPA (95:5) | 1.0 | 2.8 | Manufacturer Data |
| Flavanone | Lux® Cellulose-1 | n-Hexane / EtOH (90:10) | 1.0 | 4.2 | [1] |
| Warfarin | CHIRALPAK® IA | n-Hexane / EtOH / TFA (80:20:0.1) | 1.0 | 5.1 | [4] |
| Proprietary Alcohol | RegisPack® CLA-1 | Methanol / Ethanol (50:50) | 1.0 | > 2.0 | [5] |
This compiled data strongly suggests that a screening approach using amylose and cellulose-based CSPs with standard normal phase eluents is a highly effective starting point. The high resolution values (Rs > 2.0) often achieved indicate that these methods are robust and suitable for accurate quantification.
Conclusion and Recommendations
The successful chiral separation of methyl-tetrahydrofuran alcohols via HPLC is a highly achievable goal with a systematic and informed approach. Polysaccharide-based CSPs, particularly those with amylose and cellulose derivatives, are the most powerful tools for this task. For novel MeTHF alcohol compounds, a screening protocol utilizing both amylose and cellulose-based columns with normal phase and polar organic mobile phases is the most efficient path to a successful separation.
For challenging separations or compounds with limited solubility, the use of immobilized CSPs is strongly recommended. The ability to employ a wider range of solvents, including those structurally analogous to the analytes like THF, provides an invaluable dimension of selectivity that can be the key to achieving baseline resolution. By understanding the principles of chiral recognition and systematically exploring the variables of stationary and mobile phase composition, researchers can confidently develop robust and reliable HPLC methods for the critical task of separating the enantiomers of methyl-tetrahydrofuran alcohols.
References
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- Phenomenex Inc. (n.d.). Lux 5 µm i-Cellulose-5, LC Column 250 x 4.6 mm.
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- Phenomenex Inc. (n.d.). Lux Chiral Columns Brochure.
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- Ghosh, A. K., et al. (2004). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 47(17), 4274–4286.
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- Zhang, W., et al. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 9(1), 135-141.
- YMC Co., Ltd. (n.d.).
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-U, IB-U, ... .
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- Belleau, B., & Gallagher, P. (1979). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 57(11), 1373-1376.
- Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- SIELC Technologies. (n.d.). Separation of 2-(3-Phenylpropyl)tetrahydrofuran on Newcrom R1 HPLC column.
- Daicel Chemical Industries, Ltd. (2013). Chiralpak AS Instruction Manual.
- Szekeres, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3724.
- Scriba, G. K. (2006).
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- Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Harada, N. (2018).
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A Comparative Guide to the Chemical Stability of Methyl-Substituted vs. Unsubstituted Tetrahydrofuran (THF) Alcohols
For researchers and professionals in drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox; it is a cornerstone of safety, efficacy, and product viability. Tetrahydrofuran (THF) and its derivatives, particularly those bearing alcohol functionalities, are prevalent structural motifs in a vast array of pharmaceuticals. Their susceptibility to degradation under various stress conditions can significantly impact yield, purity, and shelf-life. This guide provides an in-depth comparison of the stability profiles of methyl-substituted THF alcohols against their unsubstituted counterparts, grounded in mechanistic principles and supported by established experimental protocols.
The Underlying Science: Electronic and Steric Influences of Methyl Substitution
The introduction of a methyl group onto the tetrahydrofuran ring, typically at the C2 position adjacent to the ether oxygen, fundamentally alters the molecule's electronic and steric landscape. These changes are the primary drivers of the observed differences in chemical stability.
Electronic Effects
The methyl group is traditionally considered an electron-donating group through an inductive effect and hyperconjugation. When attached to an sp³-hybridized carbon, as in the THF ring, this effect can be nuanced. However, in reaction pathways that involve the formation of a positive charge on an adjacent carbon, such as during acid-catalyzed ring-opening, the methyl group's ability to stabilize this carbocation intermediate is significant.[1] A resonance form can place the positive charge directly on the methyl-substituted carbon, creating a more stable tertiary carbocation compared to the secondary carbocation formed in the unsubstituted analogue.[1] This stabilization of a key intermediate can slow the overall rate of degradation.
Steric Effects
Steric hindrance is a direct consequence of the spatial bulk of the methyl group.[2] This physical shield can impede the approach of reagents, such as hydronium ions or strong bases, to reactive centers on the molecule.[3] For instance, the C-H bond at the C2 position of THF is susceptible to deprotonation by strong organolithium bases, initiating a degradation pathway. A methyl group at this position physically blocks access to this proton, dramatically increasing the molecule's stability in the presence of such bases.
Comparative Stability Under Stress Conditions
The cumulative impact of these electronic and steric effects results in markedly different stability profiles under common pharmaceutical processing and storage conditions. General findings for 2-methyltetrahydrofuran (2-MeTHF) show it possesses greater stability compared to THF in both acidic and basic environments.[4][5][6] This enhanced stability can be logically extended to their corresponding alcohol derivatives.
Data Summary: Stability Profile Comparison
| Stress Condition | Unsubstituted THF Alcohol (e.g., Tetrahydrofuran-2-yl)methanol | Methyl-Substituted THF Alcohol (e.g., (2-Methyltetrahydrofuran-2-yl)methanol) | Rationale |
| Acid Hydrolysis | Less Stable | More Stable | The methyl group stabilizes the key carbocation intermediate formed during acid-catalyzed ring opening, slowing the degradation rate.[1][4][5] |
| Base Hydrolysis | Less Stable | More Stable | The methyl group at C2 provides steric hindrance, preventing deprotonation by strong bases, a known degradation pathway for the THF ring.[4] |
| Oxidation | Susceptible | Susceptible (Potentially more at C2) | The tertiary C-H bond created by the methyl group at C2 can be more prone to oxidation. However, substituted THF rings are also found as stable products of lipid peroxidation.[7] Stability is context-dependent. |
| Thermal Stress | Generally Stable | Generally Stable | Both structures are thermally robust within typical processing ranges, though extreme temperatures can induce degradation. |
Mechanistic View of Acid-Catalyzed Degradation
The primary pathway for the degradation of THF derivatives in acidic media involves the protonation of the ether oxygen, followed by nucleophilic attack (often by water) that leads to ring-opening.
Caption: Acid-catalyzed degradation pathway. Methyl substitution leads to a more stable tertiary carbocation intermediate, slowing degradation.
Experimental Design: Forced Degradation Studies
To empirically validate these stability differences, a forced degradation (or stress testing) study is essential.[8][9][10] This involves subjecting the compounds to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing stability-indicating analytical methods.[11][12] The International Council for Harmonisation (ICH) guidelines provide the regulatory framework for such studies.[11][13]
Workflow for a Comparative Forced Degradation Study
The following diagram outlines a robust, self-validating workflow for comparing the stability of substituted and unsubstituted THF alcohols.
Caption: Workflow for a comparative forced degradation study of THF alcohols.
Detailed Experimental Protocols
The causality behind these protocol choices is to create conditions that are harsh enough to produce detectable degradation (typically 5-20%) within a reasonable timeframe without leading to complete decomposition, which would obscure the degradation pathway.[11]
1. Preparation of Test Samples
-
Prepare accurate 1 mg/mL stock solutions of both the methyl-substituted and unsubstituted THF alcohol in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
The use of a co-solvent system ensures solubility of both the parent compound and potential degradants.
2. Acid Hydrolysis
-
Objective: To assess stability against acidic conditions.
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture in a controlled temperature bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide to quench the reaction.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
3. Base Hydrolysis
-
Objective: To assess stability against alkaline conditions.
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute for analysis.
-
4. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Protocol:
-
Mix 1 mL of the stock solution with 1 mL of 3% (v/v) hydrogen peroxide.
-
Store the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) and dilute for analysis.
-
5. Thermal Degradation
-
Objective: To evaluate the effect of heat.
-
Protocol:
-
Expose the solid-state powder of each compound to dry heat (e.g., 80°C) in a stability oven.
-
Simultaneously, incubate a solution of each compound (in the stock solution solvent) at 80°C.
-
Sample at specified time points, dissolve the solid sample in solvent, and dilute all samples for analysis.
-
6. Analytical Method
-
A validated stability-indicating HPLC method is crucial. The method must be able to resolve the parent peak from all potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.
-
Peak purity analysis using a photodiode array (PDA) detector and mass spectrometry (MS) for the identification of degradants are essential components of a trustworthy protocol.
Conclusion and Recommendations
The available evidence and fundamental principles of organic chemistry strongly indicate that methyl-substituted THF alcohols exhibit enhanced chemical stability compared to their unsubstituted analogs, particularly under acidic and basic conditions. This stability is conferred by a combination of electronic stabilization of reactive intermediates and steric hindrance that protects against nucleophilic or base-mediated attack. While susceptibility to oxidation may be nuanced, the overall improvement in stability makes methyl-substituted THF alcohols attractive intermediates in multi-step syntheses where harsh reagents or conditions are unavoidable.
For drug development professionals, selecting a methyl-substituted THF alcohol intermediate over an unsubstituted one can lead to more robust and higher-yielding processes, reduced impurity profiles, and potentially longer product shelf-lives. It is imperative, however, to confirm these theoretical advantages with empirical data derived from well-designed forced degradation studies as outlined in this guide.
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Morrow, J. D., & Roberts, L. J. (1999). Discovery of lipid peroxidation products formed in vivo with a substituted tetrahydrofuran ring (isofurans) that are favored by increased oxygen tension. Proceedings of the National Academy of Sciences, 96(21), 12057-12062. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
